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  • Product: 3(2H)-Pyridazinone,6-(dimethylamino)-
  • CAS: 35716-89-3

Core Science & Biosynthesis

Foundational

Comprehensive Safety Data Sheet (SDS) and Toxicological Profile of 3(2H)-Pyridazinone, 6-(dimethylamino)-

Executive Summary As a Senior Application Scientist navigating the early stages of drug development, understanding the dual nature of heterocyclic intermediates is critical. 3(2H)-Pyridazinone, 6-(dimethylamino)- (CAS: 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the early stages of drug development, understanding the dual nature of heterocyclic intermediates is critical. 3(2H)-Pyridazinone, 6-(dimethylamino)- (CAS: 35716-89-3) is a nitrogen-rich heterocyclic compound belonging to the pyridazinone class. Pyridazinones are highly privileged scaffolds in medicinal chemistry, frequently utilized as core pharmacophores for phosphodiesterase (PDE) inhibitors, cardiotonic agents, and novel antineoplastic drugs 1[1].

This whitepaper provides a synthesized Safety Data Sheet (SDS) and an in-depth toxicological profile. Because early-stage pipeline chemicals often lack exhaustive empirical safety data, this guide extrapolates field-proven insights from structural analogs (e.g., 6-amino-3(2H)-pyridazinone and 3,6-dichloropyridazine) to establish rigorous, self-validating handling and experimental protocols 2[2].

Chemical Identity & Physicochemical Properties

To ensure reproducible formulation and assay design, the physicochemical properties of the compound must be strictly controlled.

PropertySpecification
Chemical Name 3(2H)-Pyridazinone, 6-(dimethylamino)-
Synonyms 6-(dimethylamino)pyridazin-3(2H)-one; 3-amino-1H-pyridazin-6-one derivative
CAS Number 35716-89-3
Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Structural Class Heterocyclic / Pyridazinone
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO and DMF; sparingly soluble in aqueous buffers (requires co-solvents for biological assays)

Regulatory Safety Data Sheet (SDS) Guidelines

Hazard Identification (GHS Classification)

Based on the reactivity of the pyridazinone ring and the dimethylamino substituent, the following GHS classifications apply 2[2]:

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage Category 2AH319: Causes serious eye irritation
STOT - Single Exposure Category 3H335: May cause respiratory irritation
First-Aid & Emergency Response
  • Inhalation: Move the subject to fresh air. Causality: Pyridazinone dust can act as a direct irritant to the mucosal lining of the upper respiratory tract. If breathing is labored, administer oxygen and seek immediate medical attention.

  • Skin Contact: Flush with copious amounts of water and non-abrasive soap for at least 15 minutes. Remove contaminated clothing to prevent prolonged transdermal absorption of the lipophilic dimethylamino moiety.

  • Eye Contact: Rinse cautiously with water for 15–20 minutes. Remove contact lenses if present. Causality: The basicity of the amine group can induce rapid localized pH shifts, causing corneal damage.

Handling, Storage, & PPE (Self-Validating Containment)
  • PPE Requirements: Wear nitrile gloves (minimum 0.11 mm thickness), a NIOSH-approved N95/P100 particulate respirator, and splash-proof goggles.

  • Storage Conditions: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly closed under an inert atmosphere (Argon or Nitrogen).

  • Causality: Pyridazinones can undergo oxidative degradation when exposed to ambient moisture and oxygen over prolonged periods, leading to the formation of toxic nitrogen oxides (NOx) and compromising the integrity of downstream biological assays.

Toxicological Profile & Pharmacodynamics

Mechanism of Action: Phosphodiesterase (PDE) Inhibition

The primary pharmacological and toxicological driver of 3(2H)-pyridazinone derivatives is the competitive inhibition of Phosphodiesterase III (PDE3) and PDE4 1[1]. By binding to the catalytic site of PDE3, these compounds prevent the hydrolysis of cyclic AMP (cAMP) into 5'-AMP. While controlled cAMP accumulation is therapeutic (inducing positive inotropy and vasodilation), toxicological exposure leads to hyperactivation of Protein Kinase A (PKA). This causes uncontrolled intracellular calcium influx, triggering fatal arrhythmias, myocardial lesions, and cellular apoptosis.

Signaling_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Stimulates cAMP cAMP AC->cAMP Synthesizes PDE3 PDE3 Enzyme cAMP->PDE3 Degraded by PKA Protein Kinase A (Active) cAMP->PKA Activates AMP 5'-AMP PDE3->AMP Hydrolysis Tox Cardiotoxicity / Apoptosis PKA->Tox Hyperactivation (High Doses) Inhibitor 3(2H)-Pyridazinone, 6-(dimethylamino)- Inhibitor->PDE3 Competitive Inhibition

Mechanism of Action: PDE3 inhibition by pyridazinones leading to cAMP accumulation and toxicity.

Cytotoxicity and Apoptotic Pathways

Beyond cardiovascular toxicity, emerging data indicates that substituted pyridazinones exhibit potent cytotoxicity against human cancer cell lines (e.g., AGS, H460) 3[3]. High-dose exposure induces the accumulation of poly-ubiquitinated proteins and disrupts mitochondrial complex I, leading to a rapid drop in ATP production, lactic acidosis, and the activation of caspase-dependent apoptosis 4[4]. Furthermore, these compounds have been shown to trigger autophagy in chemo-resistant non-small cell lung cancer (NSCLC) models 5[5].

Experimental Workflows & Validation Protocols

To accurately profile the toxicity of 3(2H)-Pyridazinone, 6-(dimethylamino)-, researchers must deploy orthogonal assay systems. The following workflows are designed to be self-validating.

Experimental_Workflow Step1 Cell Culture Preparation (e.g., H9c2 Cardiomyocytes) Step2 Compound Dosing (0.1 - 100 µM in <0.1% DMSO) Step1->Step2 Step3 Incubation (24h - 48h at 37°C, 5% CO2) Step2->Step3 Split1 Assay Selection Step3->Split1 Assay1 MTT Assay (Metabolic Viability) Split1->Assay1 Assay2 LDH Release (Membrane Integrity) Split1->Assay2 Assay3 Caspase-3/7 (Apoptotic Pathway) Split1->Assay3 Data Data Acquisition & IC50 Calculation Assay1->Data Assay2->Data Assay3->Data

Step-by-step workflow for evaluating in vitro cytotoxicity of pyridazinone compounds.

Protocol 1: High-Throughput In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 of the compound in mammalian cell lines (e.g., H9c2 cardiomyocytes or HepG2 hepatocytes).

  • Cell Seeding: Seed cells at 1×104 cells/well in a 96-well plate.

    • Causality: This specific density ensures cells remain in the exponential growth phase during the 48-hour treatment window, preventing contact inhibition from artificially depressing metabolic viability readouts.

  • Compound Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media.

    • Causality: Maintain the final DMSO concentration at ≤0.1% v/v. Higher concentrations induce basal cytotoxicity and membrane permeabilization, which confounds the isolation of the pyridazinone's true pharmacological effect.

  • Incubation & Treatment: Expose cells to a concentration gradient (0.1 µM to 100 µM) for 48 hours at 37°C and 5% CO2​ .

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization & Readout: Remove media, add 150 µL of DMSO to dissolve formazan crystals, and read absorbance at 570 nm.

    • Self-Validation System: Include 10 µM Doxorubicin as a positive control and a 0.1% DMSO vehicle as a negative control. The assay is only deemed valid if the signal-to-background ratio (S/B) > 3 and the Z'-factor is ≥0.5 .

Protocol 2: PDE3 Inhibitory Activity Assay

Objective: Confirm the primary mechanism of toxicity via target engagement.

  • Enzyme Preparation: Reconstitute recombinant human PDE3A in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2​ ).

  • Reaction Initiation: Combine the enzyme, the pyridazinone test compound, and a fluorescently labeled cAMP substrate in a 384-well microplate.

    • Causality: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based readout. TR-FRET eliminates compound auto-fluorescence interference—a common issue with heterocyclic pyridazinones—ensuring high-fidelity IC50​ calculations.

  • Termination & Quantification: Stop the reaction after 1 hour using a proprietary binding reagent that specifically binds unhydrolyzed cAMP. Read the plate on a TR-FRET compatible microplate reader.

    • Self-Validation System: Run a parallel plate with Milrinone (a known PDE3 inhibitor) to benchmark the assay's sensitivity. The IC50​ of Milrinone must fall within half a log of its literature value (~0.5 µM) to validate the enzyme batch's specific activity.

Ecotoxicity & Disposal

Pyridazinone derivatives can exhibit high acute and chronic toxicity to aquatic life (often classified as Aquatic Acute 1 / Chronic 1 for halogenated analogs).

  • Disposal: Do not flush into municipal wastewater. All liquid and solid waste containing this compound must be collected in clearly labeled, sealed containers and incinerated by a licensed hazardous waste disposal facility in accordance with local environmental regulations.

References

  • Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. Journal of Chemical Reviews.1

  • A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. PMC / NIH.4

  • A novel pyridazinone and thiophene compound IMB5043 activated apoptosis and autophagy in cisplatin-resistant non-small cell lung cancer cells. Translational Cancer Research.5

  • Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives. MDPI.3

  • Fisher Scientific Safety Data Sheet: 3,6-Dichloropyridazine (Structural Analog Reference). Fisher Scientific.2

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 3(2H)-Pyridazinone,6-(dimethylamino)-

An Application Note for the Multi-Step Laboratory Synthesis of 3(2H)-Pyridazinone, 6-(dimethylamino)- Abstract This document provides a comprehensive, step-by-step guide for the laboratory synthesis of 3(2H)-Pyridazinone...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Multi-Step Laboratory Synthesis of 3(2H)-Pyridazinone, 6-(dimethylamino)-

Abstract

This document provides a comprehensive, step-by-step guide for the laboratory synthesis of 3(2H)-Pyridazinone, 6-(dimethylamino)-, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in organic synthesis. The described four-step synthetic pathway begins with commercially available maleic anhydride and proceeds through key intermediates including pyridazine-3,6-dione and 3,6-dichloropyridazine. Each step is detailed with explanations for procedural choices, safety precautions, and methods for purification and characterization, ensuring scientific integrity and reproducibility.

Introduction

The pyridazinone core is a privileged structure in pharmacology, with derivatives exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and anti-cancer properties. The 6-amino substituted pyridazinones, in particular, are of significant interest. This application note outlines a reliable and scalable four-step synthesis of 3(2H)-Pyridazinone, 6-(dimethylamino)-. The strategy relies on fundamental and robust chemical transformations:

  • Cyclocondensation to form the pyridazinone ring.

  • Dichlorination of the resulting diol.

  • Regioselective nucleophilic aromatic substitution.

  • Selective hydrolysis to yield the final product.

This guide emphasizes the rationale behind the chosen conditions and provides insights for potential troubleshooting and optimization.

Overall Synthetic Scheme

The synthesis is performed in four distinct stages, starting from maleic anhydride.

Synthetic_Pathway MA Maleic Anhydride PD Pyridazine-3,6-dione (Maleic Hydrazide) MA->PD  Step 1: H₂NNH₂·H₂O, H₂O, Δ   DCP 3,6-Dichloropyridazine PD->DCP  Step 2: POCl₃, Δ   CDAP 3-Chloro-6-(dimethylamino)pyridazine DCP->CDAP  Step 3: (CH₃)₂NH, EtOH, Δ   FP 6-(Dimethylamino)-3(2H)-pyridazinone (Final Product) CDAP->FP  Step 4: CH₃COOH, Δ (Hydrolysis)  

Caption: Four-step synthesis of the target compound.

Part 1: Synthesis of Pyridazine-3,6-dione (Intermediate I)

Principle: This step involves the cyclocondensation reaction between maleic anhydride and hydrazine hydrate. The anhydride ring is opened by the hydrazine, which then cyclizes via dehydration to form the stable six-membered pyridazine-3,6-dione ring, also known as maleic hydrazide.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (moles)Quantity (mass/vol)
Maleic AnhydrideC₄H₂O₃98.061.098.0 g
Hydrazine HydrateH₆N₂O (approx. 80% H₂NNH₂)50.06~1.372.5 mL
Hydrochloric AcidHCl (30% aq.)36.46-120 mL
Deionized WaterH₂O18.02-As needed
Ethanol (for wash)C₂H₅OH46.07-~100 mL
Step-by-Step Protocol
  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 72.5 mL of hydrazine hydrate (80%).

  • Acidification: Cool the flask in an ice-water bath. Slowly add 120 mL of 30% hydrochloric acid dropwise via the dropping funnel while stirring. Maintain the internal temperature below 20 °C. This forms hydrazine dihydrochloride in situ, which controls the reactivity.

  • Addition of Maleic Anhydride: Once the acid addition is complete, add 98 g (1.0 mol) of maleic anhydride to the mixture in portions.

  • Reflux: Heat the reaction mixture to 110 °C and maintain a gentle reflux for 3 hours.[1] The solution will become homogeneous before a precipitate begins to form.

  • Isolation: After 3 hours, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath to complete crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 50 mL) to remove unreacted starting materials and impurities.[1]

  • Drying: Dry the white to pale yellow solid product in a vacuum oven at 80 °C to a constant weight. A typical yield is 95-98%.

Part 2: Synthesis of 3,6-Dichloropyridazine (Intermediate II)

Principle: This step converts the pyridazine-3,6-dione (which exists in tautomeric equilibrium with the diol form, 3,6-dihydroxypyridazine) into 3,6-dichloropyridazine. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and the solvent in this reaction.[2][3]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (moles)Quantity (mass/vol)
Pyridazine-3,6-dioneC₄H₄N₂O₂112.090.89100 g
Phosphorus OxychloridePOCl₃153.335.0460 mL (~760 g)
Ethyl AcetateC₄H₈O₂88.11-~1 L
Sodium BicarbonateNaHCO₃84.01-As needed
Sodium SulfateNa₂SO₄142.04-As needed
Step-by-Step Protocol
  • Safety Precaution: This reaction must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Reaction Setup: To a 1 L round-bottom flask equipped with a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution) and a magnetic stirrer, add 100 g (0.89 mol) of dry pyridazine-3,6-dione.

  • Addition of POCl₃: Under an inert atmosphere (nitrogen or argon), carefully add 460 mL of phosphorus oxychloride.[4]

  • Reflux: Heat the mixture to a gentle reflux (approx. 80-90 °C) and maintain for 4-6 hours.[4] The reaction mixture will become a dark solution.

  • Removal of Excess POCl₃: After cooling to room temperature, remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for corrosive vapors).

  • Work-up: (Caution: Exothermic Reaction!) Slowly and carefully pour the viscous residue onto a large beaker of crushed ice (~2 kg) with vigorous stirring. A solid will precipitate.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture until the pH is neutral (pH 7-8). This step neutralizes residual acids.

  • Extraction: Extract the product into ethyl acetate (3 x 300 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layer with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol or hexane to give 3,6-dichloropyridazine as a white to off-white crystalline solid. A typical yield is 80-90%.

Part 3: Synthesis of 3-Chloro-6-(dimethylamino)pyridazine (Intermediate III)

Principle: This reaction is a regioselective nucleophilic aromatic substitution. One of the chlorine atoms of 3,6-dichloropyridazine is displaced by dimethylamine. The two chlorine atoms are electronically inequivalent, allowing for selective monosubstitution under controlled conditions.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (moles)Quantity (mass/vol)
3,6-DichloropyridazineC₄H₂Cl₂N₂148.980.574.5 g
Dimethylamine (40% in H₂O)(CH₃)₂NH45.081.1124 mL
Ethanol (200 proof)C₂H₅OH46.07-500 mL
Step-by-Step Protocol
  • Reaction Setup: In a 1 L pressure-rated glass vessel (or a stainless-steel autoclave), combine 74.5 g (0.5 mol) of 3,6-dichloropyridazine and 500 mL of ethanol.

  • Addition of Amine: Add 124 mL of 40% aqueous dimethylamine solution (1.1 mol) to the vessel.

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C with stirring for 6-8 hours. The internal pressure will increase; ensure the vessel is rated for the conditions.

  • Cooling and Concentration: After the reaction period, cool the vessel to room temperature. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate (400 mL) and wash with water (2 x 150 mL) to remove dimethylamine salts.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness. The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3-chloro-6-(dimethylamino)pyridazine as a solid.

Part 4: Synthesis of 3(2H)-Pyridazinone, 6-(dimethylamino)- (Final Product)

Principle: The final step is the selective hydrolysis of the remaining chlorine atom at the C3 position to a hydroxyl group, which tautomerizes to the more stable pyridazinone form. Heating in an acidic medium facilitates this transformation.[5]

Hydrolysis_Workflow cluster_0 Reaction cluster_1 Work-up & Purification Start Dissolve Intermediate III in Glacial Acetic Acid Heat Reflux for 12-18 hours Start->Heat Cool Cool to Room Temp Heat->Cool Evap Remove Acetic Acid (Reduced Pressure) Cool->Evap Neutralize Neutralize with NaHCO₃(aq) Evap->Neutralize Extract Extract with CH₂Cl₂ Neutralize->Extract Dry Dry & Concentrate Extract->Dry Purify Recrystallize/Chromatography Dry->Purify Final Final Product Purify->Final

Caption: Workflow for the final hydrolysis step.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (moles)Quantity (mass/vol)
3-Chloro-6-(dimethylamino)pyridazineC₆H₈ClN₃157.600.347.3 g
Glacial Acetic AcidCH₃COOH60.05-400 mL
Dichloromethane (DCM)CH₂Cl₂84.93-~600 mL
Sodium BicarbonateNaHCO₃84.01-As needed
Step-by-Step Protocol
  • Reaction Setup: In a 1 L round-bottom flask fitted with a reflux condenser, dissolve 47.3 g (0.3 mol) of 3-chloro-6-(dimethylamino)pyridazine in 400 mL of glacial acetic acid.

  • Reflux: Heat the solution to reflux (approx. 118 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[5]

  • Solvent Removal: After cooling to room temperature, remove the glacial acetic acid under reduced pressure.

  • Neutralization: Add water (300 mL) to the residue, followed by the slow, careful addition of a saturated sodium bicarbonate solution until the mixture is neutralized (pH ~8), which will precipitate the product.

  • Extraction: Extract the product from the aqueous mixture using dichloromethane (3 x 200 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting solid can be purified by recrystallization from ethanol or ethyl acetate to afford 3(2H)-Pyridazinone, 6-(dimethylamino)- as a pure solid.

Conclusion

The four-step synthesis detailed in this application note provides a robust and reproducible pathway to 3(2H)-Pyridazinone, 6-(dimethylamino)-. By leveraging common and well-established reactions in heterocyclic chemistry, this protocol offers a clear and logical route for obtaining this valuable compound for further research and development in the pharmaceutical industry. Adherence to the safety precautions outlined is critical for a safe and successful synthesis.

References

  • IP.com. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. Retrieved from [Link]

  • Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Patsnap. (2018). Preparation method of maleic hydrazide - Eureka. Retrieved from [Link]

  • Virginia Tech. (1957). Process design for the production of maleic acid hydrazide for weed control. Retrieved from [Link]

  • Brainly.in. (2018). reaction of substituted hydrazine with maleic anhydride. Retrieved from [Link]

  • Feuer, H., & Wyman, J. E. (1958). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society.
  • Mizzoni, R. H., & Spoerri, P. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society.
  • MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines.
  • Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Retrieved from [Link]

  • SciSpace. (2016). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]

  • Allam, M. A., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences, 7(1), 1-20.
  • ResearchGate. (n.d.). Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and.... Retrieved from [Link]

  • Durham University. (n.d.). a sca old for the synthesis of highly functionalised heterocycles - Durham E-Theses. Retrieved from [Link]

  • Google Patents. (1961). US3004027A - Process for purification of 3,6-dichloropyridazine.
  • Fiveable. (2025). POCl3: Organic Chemistry Study Guide. Retrieved from [Link]

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]

  • MDPI. (2017). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent. Retrieved from [Link]

  • Google Patents. (2007). KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.
  • The Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Retrieved from [Link]

  • Ludwig-Maximilians-Universität München. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. Retrieved from [Link]

  • Semantic Scholar. (1977). REACTIONS OF 3-CHLORO- AND 3-HYDRAZINO-6-(P-TOLYL)PYRIDAZINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Retrieved from [Link]

Sources

Application

Application Note: 3(2H)-Pyridazinone, 6-(dimethylamino)- as a Versatile Scaffold in Organic Synthesis and Drug Discovery

Executive Summary & Chemical Profile 3(2H)-Pyridazinone, 6-(dimethylamino)- (CAS: 35716-89-3) is a highly functionalized, privileged heterocyclic scaffold widely utilized in the development of advanced pharmaceuticals an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

3(2H)-Pyridazinone, 6-(dimethylamino)- (CAS: 35716-89-3) is a highly functionalized, privileged heterocyclic scaffold widely utilized in the development of advanced pharmaceuticals and agrochemicals 1. The pyridazinone core frequently appears as the primary pharmacophore in direct-acting vasodilators, phosphodiesterase (PDE) inhibitors, and potent antihypertensive agents 2.

From a mechanistic perspective, this molecule features a unique electronic "push-pull" system. The electron-donating dimethylamino group at the 6-position enriches the electron density of the heteroaromatic ring, while the 3-oxo group provides a critical hydrogen bond acceptor site and significantly acidifies the adjacent N-2 proton (pKa ~ 10.5). This structural arrangement makes the N-2 position an ideal site for regioselective electrophilic functionalization, allowing medicinal chemists to append diverse linker chains or secondary pharmacophores [[3]]().

Experimental Workflows & Mechanistic Pathways

The following diagram illustrates the validated synthetic pathway for generating the 6-(dimethylamino)pyridazin-3(2H)-one core from commercially available starting materials, followed by its downstream application via N-alkylation .

G SM 3,6-Dichloropyridazine (Starting Material) Step1 Amination (Dimethylamine, EtOH) SM->Step1 Int1 3-Chloro-6-(dimethylamino)pyridazine (Intermediate) Step1->Int1 Step2 Hydrolysis (AcOH / AcONa) Int1->Step2 Target 6-(Dimethylamino)pyridazin-3(2H)-one (Core Scaffold) Step2->Target Step3 N-Alkylation (R-X, K2CO3, DMF) Target->Step3 Prod 2-Alkyl-6-(dimethylamino)pyridazin-3(2H)-one (Final API Analog) Step3->Prod

Synthetic workflow for 6-(dimethylamino)pyridazin-3(2H)-one and N-alkylation.

Detailed Methodologies & Protocols

Protocol A: De Novo Synthesis of 6-(Dimethylamino)pyridazin-3(2H)-one

Objective: To synthesize the core intermediate via a robust two-step amination-hydrolysis sequence. Causality & Design Rationale: The first step relies on a nucleophilic aromatic substitution (SNAr). Because 3,6-dichloropyridazine is highly electron-deficient, the first chloride substitution with dimethylamine is rapid. The second step utilizes acidic hydrolysis (acetic acid/sodium acetate) rather than harsh basic conditions. The acidic environment protonates the ring nitrogens, increasing the electrophilicity of the remaining C-Cl bond for water attack, while safely preserving the dimethylamino group.

Step-by-Step Procedure:

  • Amination: Dissolve 3,6-dichloropyridazine (10.0 mmol, 1.0 eq) in 20 mL of absolute ethanol. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dropwise add a 33% ethanolic solution of dimethylamine (25.0 mmol, 2.5 eq) over 15 minutes to prevent exothermic runaway.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation (TLC/LC-MS): Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.6) will disappear, replaced by a new spot (Rf ~0.3). LC-MS will show the intermediate mass[M+H]+ at m/z ~158.

  • Isolation: Concentrate the solvent in vacuo, dilute with 30 mL of water, and extract with dichloromethane (3 × 20 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield 3-chloro-6-(dimethylamino)pyridazine.

  • Hydrolysis: Suspend the crude intermediate (1.0 eq) in 15 mL of glacial acetic acid. Add anhydrous sodium acetate (2.0 eq) and reflux the mixture at 120 °C for 12 hours.

  • Final Validation: LC-MS tracking is critical here. The mass shift from the chlorinated intermediate (m/z ~158) to the hydrolyzed product (m/z 140 [M+H]+) confirms successful lactam formation.

  • Workup: Cool to room temperature, neutralize carefully with saturated aqueous NaHCO₃, and extract with EtOAc. Recrystallize from ethanol to obtain pure 6-(dimethylamino)pyridazin-3(2H)-one.

Protocol B: Regioselective N-Alkylation of the Pyridazinone Core

Objective: To functionalize the N-2 position with an alkyl halide (e.g., ethyl bromoacetate) to generate a versatile building block. Causality & Design Rationale: Deprotonation of the pyridazinone yields an ambident nucleophile capable of N- or O-alkylation. Using a mild base (K₂CO₃) in a polar aprotic solvent (DMF) under thermodynamic control (80 °C) heavily favors attack by the softer nitrogen center, leading to highly regioselective N-alkylation .

Step-by-Step Procedure:

  • Deprotonation: In a flame-dried round-bottom flask under N₂, dissolve 6-(dimethylamino)pyridazin-3(2H)-one (5.0 mmol, 1.0 eq) in 25 mL of anhydrous DMF. Add finely powdered anhydrous K₂CO₃ (7.5 mmol, 1.5 eq). Stir at room temperature for 30 minutes.

  • Alkylation: Add ethyl bromoacetate (5.5 mmol, 1.1 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4 hours.

  • Self-Validation: Aliquot 10 µL of the reaction mixture, dilute in LC-MS grade MeOH, and inject. The desired N-alkylated product will appear as the major peak, with minimal O-alkylated byproduct (identifiable via differing retention times and identical m/z).

  • Quenching & Extraction: Cool the mixture to room temperature, quench with 50 mL of ice water, and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to effectively remove residual DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM:MeOH 95:5) to yield the pure N-alkylated derivative.

Quantitative Optimization Data

The regioselectivity of the alkylation is highly dependent on the base and solvent chosen. The table below summarizes the optimization data for the functionalization of 6-(dimethylamino)pyridazin-3(2H)-one, demonstrating why K₂CO₃/DMF or Cs₂CO₃/ACN are the superior choices for maximizing N-alkylation yields.

EntryBase (1.5 eq)SolventTemperature (°C)Time (h)N-Alkylation Yield (%)O-Alkylation Yield (%)
1 K₂CO₃ DMF 80 4 88 < 5
2NaHTHF0 to RT67512
3 Cs₂CO₃ ACN 80 4 92 < 2
4TEADCMRT2415N/A (Low Conversion)

Note: Yields represent isolated yields after column chromatography. Entry 3 provides the highest regioselectivity but at a higher reagent cost compared to the highly efficient and scalable Entry 1.

References

  • SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from: [Link]

  • National Institutes of Health (NIH) / PMC. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from:[Link]

  • ScienceDirect. Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved from: [Link]

  • Scribd. Advances in Pyridazine Chemistry. Retrieved from: [Link]

Sources

Method

Application Note: 1H and 13C NMR Spectroscopic Analysis of 3(2H)-Pyridazinone, 6-(dimethylamino)-

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy of the heterocyclic compound 3(2H)-Pyridazi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy of the heterocyclic compound 3(2H)-Pyridazinone, 6-(dimethylamino)-. Due to the limited availability of published experimental spectra for this specific molecule, this note presents a comprehensive analysis based on established principles of NMR spectroscopy and data from closely related pyridazinone analogs. It includes a thorough interpretation of the predicted 1H and 13C NMR spectra, a summary of expected chemical shifts and coupling constants, and a standardized protocol for sample preparation and data acquisition. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound and its derivatives in research and drug development settings.

Introduction

The pyridazinone scaffold is a prominent feature in many biologically active molecules, exhibiting a wide range of pharmacological activities. The 6-(dimethylamino) substituted 3(2H)-pyridazinone is of particular interest due to the influence of the electron-donating dimethylamino group on the electronic properties and potential biological activity of the pyridazinone ring. Accurate structural elucidation and purity assessment are critical in the synthesis and application of such compounds. NMR spectroscopy is an indispensable tool for these purposes, providing detailed information about the molecular structure and environment of each atom. This application note aims to provide a detailed framework for the NMR analysis of 3(2H)-Pyridazinone, 6-(dimethylamino)-, leveraging data from analogous structures to predict and interpret its spectral features.

Predicted 1H and 13C NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for 3(2H)-Pyridazinone, 6-(dimethylamino)-. These predictions are based on the analysis of substituent effects on the pyridazinone ring system, drawing from data reported for similar 6-substituted pyridazin-3(2H)-ones.[1][2][3][4] The typical solvent for analysis is deuterated dimethyl sulfoxide (DMSO-d6), which can accommodate the polar nature of the compound and the exchangeable N-H proton.

Table 1: Predicted 1H NMR Data for 3(2H)-Pyridazinone, 6-(dimethylamino)- in DMSO-d6

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~6.8 - 7.0d~9.5
H-5~7.2 - 7.4d~9.5
N-H~12.0 - 13.0br s-
N(CH₃)₂~3.0 - 3.2s-

Table 2: Predicted 13C NMR Data for 3(2H)-Pyridazinone, 6-(dimethylamino)- in DMSO-d6

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3~160 - 162
C-4~128 - 130
C-5~115 - 117
C-6~150 - 152
N(CH₃)₂~37 - 39

Spectral Interpretation

1H NMR Spectrum

The proton NMR spectrum of 3(2H)-Pyridazinone, 6-(dimethylamino)- is expected to be relatively simple and highly informative.

  • Pyridazinone Ring Protons (H-4 and H-5): The two protons on the pyridazinone ring, H-4 and H-5, are anticipated to appear as two distinct doublets in the aromatic region of the spectrum. Due to the strong electron-donating effect of the dimethylamino group at the C-6 position, the electron density at C-5 will be significantly increased, causing the H-5 proton to resonate at a higher field (lower ppm) compared to the unsubstituted pyridazin-3(2H)-one. Conversely, H-4 will be less affected and is expected at a lower field. The coupling between these two adjacent protons (³J-coupling) should result in a characteristic doublet for each, with a coupling constant of approximately 9.5 Hz.

  • N-H Proton: The proton attached to the nitrogen at the 2-position is expected to be a broad singlet due to quadrupole broadening and potential exchange with residual water in the solvent. Its chemical shift is highly dependent on concentration and temperature but is typically observed in the downfield region of the spectrum in DMSO-d6, often above 12 ppm.

  • Dimethylamino Protons: The six protons of the two methyl groups in the dimethylamino substituent are chemically equivalent and are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 3.0-3.2 ppm.

13C NMR Spectrum

The carbon-13 NMR spectrum provides complementary information for the structural confirmation of the molecule.

  • Carbonyl Carbon (C-3): The carbonyl carbon of the pyridazinone ring is expected to be the most downfield signal, appearing around 160-162 ppm.

  • Pyridazinone Ring Carbons (C-4, C-5, and C-6): The C-6 carbon, directly attached to the electron-donating dimethylamino group, will be significantly shielded and is predicted to appear around 150-152 ppm. The C-4 and C-5 carbons will have distinct chemical shifts, with C-5 being more shielded (lower ppm) due to the resonance effect of the dimethylamino group.

  • Dimethylamino Carbons: The two methyl carbons of the dimethylamino group are equivalent and will give rise to a single peak in the upfield region of the spectrum, typically between 37 and 39 ppm.

Experimental Protocol for NMR Analysis

This section outlines a standard operating procedure for the acquisition of high-quality 1H and 13C NMR spectra of 3(2H)-Pyridazinone, 6-(dimethylamino)-.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is the recommended solvent due to its ability to dissolve the polar compound and to observe the exchangeable N-H proton.

  • Sample Concentration: Weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of DMSO-d6 in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

NMR Data Acquisition
  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.

  • 1H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • 13C NMR Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

Data Processing
  • Apodization: Apply an exponential window function with a line broadening of 0.3 Hz for 1H spectra and 1-2 Hz for 13C spectra.

  • Fourier Transform: Perform a Fourier transform to convert the Free Induction Decay (FID) into the frequency domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the 1H spectrum to the residual solvent peak of DMSO-d6 at 2.50 ppm. Reference the 13C spectrum to the DMSO-d6 solvent peak at 39.52 ppm.

Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of 3(2H)-Pyridazinone, 6-(dimethylamino)-.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup_1h Set up 1H Experiment load->setup_1h setup_13c Set up 13C Experiment load->setup_13c acquire_1h Acquire 1H Spectrum setup_1h->acquire_1h process Process Raw Data (FT, Phasing, Baseline) acquire_1h->process acquire_13c Acquire 13C Spectrum setup_13c->acquire_13c acquire_13c->process reference Reference Spectra process->reference integrate Integrate 1H Peaks reference->integrate assign Assign Signals integrate->assign report Generate Report assign->report

NMR Analysis Workflow

Conclusion

This application note provides a comprehensive guide to the 1H and 13C NMR analysis of 3(2H)-Pyridazinone, 6-(dimethylamino)-. While based on predicted data due to the scarcity of published experimental spectra, the provided information on spectral interpretation, expected chemical shifts, and a standardized experimental protocol offers a solid foundation for researchers working with this compound. The detailed workflow and explanations are designed to facilitate accurate structural verification and purity assessment, which are essential for the advancement of research and development in medicinal chemistry and related fields.

References

  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry. [Link]

  • An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research. [Link]

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Discovery and Characterization of 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant): A Potent, Selective Histamine H3 Receptor Inverse Agonist. Journal of Medicinal Chemistry. [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Antimicrobial Evaluation. Molecules. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

Application

Application Notes and Protocols for the Preclinical Formulation of 3(2H)-Pyridazinone, 6-(dimethylamino)-

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including cardiovascular, anti-inflammatory, and anti-cancer effects[1][2][3][4]. 3(2H)-Pyridazinone, 6-(dimethylamino)- represents a new chemical entity (NCE) with therapeutic potential that necessitates thorough preclinical evaluation. A critical and often challenging aspect of this evaluation is the development of appropriate formulations for in vivo studies. The physicochemical properties of many NCEs, particularly those with aromatic heterocyclic structures, often include poor aqueous solubility, which can significantly hinder oral absorption and lead to low or variable bioavailability[5][6][7][8]. This can, in turn, complicate the interpretation of toxicology and efficacy data.

These application notes provide a comprehensive guide to developing robust and effective formulations for 3(2H)-Pyridazinone, 6-(dimethylamino)- for preclinical trials. The protocols outlined herein are designed to be a starting point for formulation development, emphasizing a systematic approach that begins with thorough physicochemical characterization and progresses through a logical sequence of formulation strategies. The overarching goal is to achieve a formulation that ensures adequate and reproducible exposure of the test compound in animal models, thereby enabling a clear assessment of its pharmacological and toxicological profile.

Part 1: Physicochemical Characterization - The Foundation of Formulation Development

Prior to any formulation work, a comprehensive understanding of the physicochemical properties of 3(2H)-Pyridazinone, 6-(dimethylamino)- is paramount.[6][9] This data will guide the selection of the most appropriate formulation strategy.

Core Physicochemical Parameters

A series of initial tests should be performed to determine the fundamental properties of the drug substance.

Table 1: Essential Physicochemical Characterization of 3(2H)-Pyridazinone, 6-(dimethylamino)-

ParameterExperimental Method(s)Importance in Formulation Development
Appearance Visual Inspection, MicroscopyProvides initial information on the physical nature of the solid (e.g., crystalline, amorphous).
Molecular Weight Mass SpectrometryEssential for all concentration and dosing calculations.
Melting Point Differential Scanning Calorimetry (DSC)Indicates purity and the physical form of the compound. A sharp melting point suggests a crystalline solid.[9]
pKa Potentiometric Titration, UV-Vis SpectroscopyDetermines the ionization state of the molecule at different pH values. Crucial for pH-modification strategies.
Log P / Log D Shake-Flask Method (Octanol/Water), HPLCMeasures the lipophilicity of the compound, which influences solubility and permeability.
Aqueous Solubility Shake-Flask Method (in buffers from pH 1.2 to 7.4)Directly determines the intrinsic water solubility and its pH-dependence.[6]
Solid-State Characterization X-Ray Powder Diffraction (XRPD), DSCIdentifies the crystalline form (polymorphs) or if the material is amorphous. Different solid forms can have different solubilities and stabilities.[9][10]
Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement in various aqueous buffers.

Materials:

  • 3(2H)-Pyridazinone, 6-(dimethylamino)-

  • Phosphate buffered saline (PBS), pH 7.4

  • Hydrochloric acid buffer, pH 1.2

  • Acetate buffer, pH 4.5

  • Scintillation vials

  • Orbital shaker with temperature control

  • Analytical balance

  • Calibrated pH meter

  • HPLC with a validated analytical method for the compound

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of 3(2H)-Pyridazinone, 6-(dimethylamino)- to a series of scintillation vials (enough so that undissolved solid remains at the end of the experiment).

  • Add a known volume (e.g., 5 mL) of each buffer to the respective vials.

  • Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached. Preliminary experiments should determine the time to reach equilibrium.[11]

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Visually inspect the remaining solid and consider analyzing it by DSC or XRPD to check for any changes in the solid form.[12]

Part 2: Formulation Strategies for Preclinical Studies

The choice of formulation strategy will be dictated by the physicochemical properties determined in Part 1, the intended route of administration (oral, intravenous), and the required dose.

Workflow for Formulation Selection

The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy.

FormulationSelection cluster_0 Initial Assessment cluster_1 Formulation Pathways cluster_2 Advanced Oral Formulations cluster_3 Advanced IV Formulations cluster_4 Final Selection Start Physicochemical Characterization Solubility Aqueous Solubility > 1 mg/mL? Start->Solubility SimpleSolution Aqueous Solution (pH adjustment if needed) Solubility->SimpleSolution Yes ComplexFormulation Explore Advanced Formulations Solubility->ComplexFormulation No Stability Stability & Compatibility Testing SimpleSolution->Stability OralStrategies Co-solvent Suspension Lipid-Based Cyclodextrin ComplexFormulation->OralStrategies IVStrategies Co-solvent Surfactant Cyclodextrin Emulsion ComplexFormulation->IVStrategies OralStrategies->Stability IVStrategies->Stability FinalFormulation Select Lead Formulation for In Vivo Studies Stability->FinalFormulation

Caption: A workflow for selecting a preclinical formulation strategy.

Oral Formulation Techniques

For oral administration, the goal is often to enhance the solubility and dissolution rate in the gastrointestinal tract.[7][8]

If 3(2H)-Pyridazinone, 6-(dimethylamino)- has ionizable groups (as the name suggests with the amino group), its solubility will be pH-dependent.[13] For a basic compound, solubility will increase in acidic conditions.

Protocol: Simple Aqueous Solution/Suspension with pH Control

  • Determine the pKa of the compound.

  • Based on the pKa, select an appropriate pharmaceutically acceptable buffer or pH-adjusting agent (e.g., HCl, citric acid for a basic compound).

  • Attempt to dissolve the compound in the chosen vehicle at the target concentration.

  • If a solution is not formed, a suspension can be prepared. A suspending agent (e.g., 0.5% methylcellulose) and a wetting agent (e.g., 0.1% Tween 80) can be added to ensure homogeneity.

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[5][6] Common examples include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[14][15]

Table 2: Common Co-solvents for Oral Preclinical Formulations

Co-solventTypical Concentration Range (%)Notes
PEG 40010 - 60Generally well-tolerated.
Propylene Glycol10 - 50Can cause hemolysis at high concentrations intravenously.
Ethanol5 - 20Use with caution due to potential pharmacological effects.
Glycerin10 - 40Viscous, can be used to increase solubility and as a humectant.

Protocol: Co-solvent Formulation Screening

  • Prepare a series of vehicles with varying ratios of co-solvent to water (e.g., 20% PEG 400 in water, 40% PEG 400 in water).

  • Determine the solubility of 3(2H)-Pyridazinone, 6-(dimethylamino)- in each vehicle using the shake-flask method.

  • Select the vehicle that provides the desired solubility with the lowest concentration of co-solvent to minimize potential toxicity.

  • Ensure the drug does not precipitate upon dilution with aqueous media, simulating dilution in the gut.

For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can enhance oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[5][7]

Protocol: Simple Lipid-Based Formulation

  • Screen the solubility of the compound in various lipid excipients (e.g., Labrafac PG, Maisine® CC, Transcutol® HP).[5]

  • A simple formulation could be a solution of the drug in a suitable oil.

  • For self-emulsifying drug delivery systems (SEDDS), a mixture of oils, surfactants, and co-surfactants is used. These formulations spontaneously form an emulsion upon contact with gastrointestinal fluids.

Intravenous Formulation Techniques

For intravenous (IV) administration, the formulation must be a sterile, particle-free solution or a very fine emulsion/suspension to prevent capillary blockade.[6][13]

If the required dose is low and solubility can be achieved, an aqueous solution is the preferred approach.

Protocol: IV Solution with Cyclodextrins

  • Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) can form inclusion complexes with drug molecules, increasing their aqueous solubility.[5][16]

  • Prepare solutions of the cyclodextrin in water at various concentrations (e.g., 10%, 20%, 30% w/v).

  • Determine the solubility of 3(2H)-Pyridazinone, 6-(dimethylamino)- in each cyclodextrin solution.

  • The final formulation should be sterile-filtered through a 0.22 µm filter.

  • It is crucial to assess the potential for drug precipitation upon injection into the bloodstream.

The same co-solvents used for oral formulations can be used for IV, but the concentrations are generally lower and must be carefully selected to avoid toxicity and hemolysis.[6][14]

Protocol: IV Co-solvent Formulation

  • Follow a similar screening process as for oral co-solvent formulations, but with a focus on excipients with a good safety profile for parenteral administration (e.g., PEG 400, propylene glycol, ethanol).

  • The final formulation must be sterile.

  • Evaluate the formulation for precipitation upon dilution with saline or plasma.

Part 3: Analytical Characterization and Stability

Once a lead formulation has been identified, it must be thoroughly characterized and its stability assessed.[17][18][19]

Essential Analytical Tests for Preclinical Formulations

Table 3: Analytical Characterization of the Final Formulation

TestMethodPurpose
Appearance Visual InspectionCheck for clarity (solutions), homogeneity (suspensions), and absence of visible particles.
pH pH meterEnsure the pH is within the desired range for solubility and stability.
Drug Concentration (Assay) HPLCConfirm that the drug is present at the target concentration.
Purity/Degradation Products HPLCIdentify and quantify any impurities or degradation products.[19]
Particle Size (for suspensions/emulsions) Laser DiffractionEnsure particle size is appropriate for the route of administration.
Viscosity ViscometerImportant for syringeability and handling.
Osmolality (for IV) OsmometerEnsure the formulation is close to isotonic to minimize irritation at the injection site.[20]
Protocol: Short-Term Stability Assessment

This protocol assesses the stability of the formulation under typical storage and handling conditions for preclinical studies.[20]

Materials:

  • Final formulated product

  • Storage containers identical to those used for the in vivo study

  • Temperature-controlled storage chambers (e.g., 4 °C and ambient temperature)

  • HPLC with a validated stability-indicating method

Procedure:

  • Prepare a batch of the final formulation.

  • Dispense the formulation into multiple storage containers.

  • Store the containers at different conditions (e.g., refrigerated and room temperature).

  • At specified time points (e.g., 0, 4, 8, 24, and 48 hours), remove a container from each storage condition.

  • Analyze the sample for appearance, pH, drug concentration, and purity/degradation products using the methods outlined in Table 3.

  • The formulation is considered stable if the analytical parameters remain within acceptable limits (e.g., assay within 95-105% of the initial concentration, no significant increase in degradation products).

Conclusion

The development of a suitable preclinical formulation for 3(2H)-Pyridazinone, 6-(dimethylamino)- is a critical step that requires a systematic and scientifically driven approach. By first establishing a thorough physicochemical profile, researchers can logically select from a range of formulation strategies to overcome challenges such as poor solubility. The protocols provided in these application notes offer a robust framework for this process, from initial characterization to the final stability assessment of the selected formulation. A well-developed formulation is indispensable for generating reliable and reproducible preclinical data, which is the cornerstone of a successful drug development program.

References

  • Biomanufacturing.org. Formulation Development of Parenteral Products. Available from: [Link]

  • ResearchGate. Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes. Available from: [Link]

  • Tiwari, S. B., & Thakkar, V. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 104(5), 1549-1570. Available from: [Link]

  • Gala, U. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. Available from: [Link]

  • Kawakami, K. (2012). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 422(1-2), 1-10. Available from: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Available from: [Link]

  • AMSbiopharma. (2025, June 25). Drug Development Priorities: Preclinical Data Drives Regulatory Success. Available from: [Link]

  • MDPI. (2021). Solubilizing Systems for Parenteral Formulation Development—Small Molecules. Available from: [Link]

  • Symeres. Pre-clinical CMC drug product formulation and analytical development. Available from: [Link]

  • Google Patents. (2007, May 15). Stable formulations for parenteral injection of small molecule drugs.
  • Regis Technologies. (2021, April 19). Exploring Analytical Method Development for Drug Substances. Available from: [Link]

  • Pharma Focus Europe. (2025, October 14). Pre-Formulation Studies and Analytical Techniques. Available from: [Link]

  • Pauletti, G. M., & Lutton, C. (2000). Pharmaceutical excipient development: the need for preclinical guidance. Toxicology, 152(1-3), 147-155. Available from: [Link]

  • Berkshire Sterile Manufacturing. (2023, September 14). The ABC's of Formulation Development for Parenteral Drug Product Manufacturing. Available from: [Link]

  • Pharmaceutical Technology. (2024, November 8). The fundamentals of developing parenteral drug products. Available from: [Link]

  • PubChem. 3(2h)-pyridazinone, 6-(dimethylamino)-, hydrazone, dihydrochloride. Available from: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. Available from: [Link]

  • PubChem. 3(2H)-Pyridazinone, 6-(2-(diethylamino)ethoxy)-, hydrazone, dihydrochloride. Available from: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Semantic Scholar. Available from: [Link]

  • Yilmaz, I., et al. (2022). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. PMC. Available from: [Link]

  • Al-Shehri, S., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. MDPI. Available from: [Link]

  • Shi, Q., et al. (2019). 3(2H)-pyridazinone derivatives: a new scaffold for novel plant activators. RSC Advances. Available from: [Link]

  • National Institute of Standards and Technology. 3(2H)-Pyridazinone. Available from: [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available from: [Link]

  • ACS Publications. (2024, June 22). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Available from: [Link]

  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. Available from: [Link]

  • ResearchGate. (2026, February 5). (PDF) ChemInform Abstract: Pyridazin-3(2H)-ones: Synthesis, Reactivity, Applications in Pharmacology and Agriculture. Available from: [Link]

  • Shakeel, F., Imran, M., & Haq, N. (2021). Detailed Study on Synthesis, Characterization and Solubility Determination of 6-phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Current Advances in Chemistry and Biochemistry, 2. Available from: [Link]

  • NextSDS. 3(2H)-Pyridazinone, 6-(dimethylamino)-2-phenyl- — Chemical Substance Information. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 6-(dimethylamino)pyridazin-3(2H)-one

Welcome to the Application Scientist Support Portal. 6-(dimethylamino)pyridazin-3(2H)-one is a critical heterocyclic building block frequently utilized in the development of kinase inhibitors, PCSK9 inhibitors[1], and ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. 6-(dimethylamino)pyridazin-3(2H)-one is a critical heterocyclic building block frequently utilized in the development of kinase inhibitors, PCSK9 inhibitors[1], and advanced agrochemicals. However, researchers frequently encounter yield-limiting bottlenecks during its synthesis, primarily due to the unique electronic properties of the pyridazine/pyridazinone ring systems.

This guide is engineered to provide you with mechanistically grounded troubleshooting strategies, self-validating experimental protocols, and optimized pathways to maximize your synthetic yield.

Mechanistic Overview & Synthetic Pathways

The synthesis of 6-(dimethylamino)pyridazin-3(2H)-one is typically approached via two distinct routes, depending on the commercial availability of your starting materials. The choice of route fundamentally alters the electronic challenges you will face during the reaction[2].

  • Route A (Two-Step via 3,6-Dichloropyridazine): Capitalizes on the highly electrophilic nature of 3,6-dichloropyridazine. The first nucleophilic aromatic substitution (SNAr) is rapid. However, the resulting dimethylamino group strongly donates electron density into the ring via resonance, severely deactivating the second chloride toward hydrolysis.

  • Route B (One-Step via 6-chloro-3(2H)-pyridazinone): Starts with an already oxygenated ring. The lactam-lactim tautomerism of the pyridazinone ring makes it highly electron-rich[3]. Consequently, the SNAr with dimethylamine is notoriously sluggish and requires forcing conditions (e.g., microwave irradiation) or transition-metal catalysis[1].

SynthesisPathways SM1 3,6-Dichloropyridazine (Highly Electrophilic) Int1 3-chloro-6-(dimethylamino)pyridazine (Deactivated Ring) SM1->Int1 Dimethylamine (1.05 eq) EtOH, 0°C to RT, 2h Product 6-(dimethylamino)pyridazin-3(2H)-one (Target Compound) Int1->Product Glacial AcOH Reflux, 12h SM2 6-chloro-3(2H)-pyridazinone (Electron-Rich Lactam) SM2->Product Dimethylamine (Excess) Microwave, 130°C, 1h

Synthetic pathways for 6-(dimethylamino)pyridazin-3(2H)-one via two distinct starting materials.

Troubleshooting Guide & FAQs

Q1: In Route A, I am observing a high percentage of 3,6-bis(dimethylamino)pyridazine byproduct. How do I prevent over-amination?

Application Scientist Insight: 3,6-dichloropyridazine is extremely reactive. If the local concentration of dimethylamine is too high, or if the reaction exotherm is not controlled, the second SNAr reaction will initiate before the starting material is fully consumed. Solution:

  • Strictly limit dimethylamine to 1.05 equivalents .

  • Utilize a dilute solution of dimethylamine in ethanol or THF, adding it dropwise via an addition funnel over 30 minutes.

  • Maintain the internal reaction temperature at 0 °C during the addition, only allowing it to warm to room temperature once the addition is complete.

Q2: My hydrolysis of 3-chloro-6-(dimethylamino)pyridazine is stalling at 40-50% conversion, even after 24 hours in aqueous NaOH. Why?

Application Scientist Insight: The SNAr of the second chloride is electronically disfavored. The dimethylamino group acts as a strong π -donor, pushing electron density into the diazine ring and increasing the activation energy required for the hydroxide ion to attack the C3 position[2]. Solution: Switch your solvent/reagent system to refluxing glacial acetic acid . Acetic acid serves a dual purpose: it protonates the pyridazine nitrogen (pulling electron density out of the ring and re-activating the C-Cl bond) and acts as a nucleophile to form an intermediate acetate, which rapidly hydrolyzes to the desired pyridazinone upon aqueous workup.

Q3: I am attempting Route B (direct amination of 6-chloro-3(2H)-pyridazinone), but I only recover unreacted starting material. Is the SNAr possible?

Application Scientist Insight: The pyridazinone ring exists in a tautomeric equilibrium with its lactim form (6-chloro-pyridazin-3-ol). The amide-like resonance donates significant electron density into the ring, rendering the C6-chloride highly resistant to displacement by weak aliphatic amines at standard temperatures and pressures[3]. Solution: Standard reflux is insufficient. You must use a sealed microwave reactor at 130–150 °C for 1 to 2 hours[1]. If microwave heating causes thermal degradation, pivot to a Palladium-catalyzed Buchwald-Hartwig amination (e.g., using Pd2(dba)3, tBuXPhos, and NaOtBu in dioxane at 100 °C) to bypass the SNAr electronic barrier entirely[1].

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the two primary synthetic routes, allowing for rapid experimental planning.

RouteStepReagents & CatalystTemp / TimeExpected YieldPrimary Impurity to Monitor
A 1. AminationDimethylamine (1.05 eq), EtOH0 °C → 25 °C / 2h85 - 92%3,6-bis(dimethylamino)pyridazine
A 2. HydrolysisGlacial Acetic Acid (Solvent)118 °C (Reflux) / 12h75 - 82%Unreacted intermediate
B 1. Direct SNArDimethylamine (5.0 eq), NMP130 °C (MW) / 1h60 - 70%Unreacted starting material
B 1. BuchwaldPd2(dba)3, tBuXPhos, NaOtBu100 °C / 4h78 - 85%Dehalogenated pyridazinone

Self-Validating Experimental Protocols

Protocol A: Two-Step Synthesis via 3,6-Dichloropyridazine

This protocol utilizes built-in analytical checkpoints to ensure each step is complete before proceeding.

Step 1: Synthesis of 3-chloro-6-(dimethylamino)pyridazine

  • Setup: Dissolve 3,6-dichloropyridazine (10.0 g, 67.1 mmol) in anhydrous ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

  • Addition: Slowly add a 33% w/w solution of dimethylamine in absolute ethanol (1.05 eq, 70.5 mmol) dropwise over 30 minutes.

  • Reaction: Remove the ice bath and stir at 25 °C for 2 hours.

  • Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on silica gel (Eluent: Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) should be completely consumed. A single new spot (Rf ~0.4) should appear. If a baseline spot is visible, over-amination has occurred.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (150 mL) and water (100 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the intermediate as a pale yellow solid.

Step 2: Hydrolysis to 6-(dimethylamino)pyridazin-3(2H)-one

  • Setup: Suspend the intermediate from Step 1 in glacial acetic acid (50 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to 118 °C (reflux) for 12 hours.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the intermediate isotope pattern ([M+H]+ 158/160) and the appearance of the product mass ([M+H]+ 140).

  • Workup: Cool to room temperature and remove acetic acid under vacuum. Neutralize the remaining residue carefully with saturated aqueous NaHCO3 until pH 7 is reached. Extract with Dichloromethane (3 x 50 mL), dry over Na2SO4, and concentrate to yield the final product.

Protocol B: One-Step Microwave-Assisted Synthesis

Ideal for rapid library generation when 6-chloro-3(2H)-pyridazinone is available.

  • Setup: In a 10 mL microwave vial, add 6-chloro-3(2H)-pyridazinone (1.0 g, 7.66 mmol) and N-Methyl-2-pyrrolidone (NMP) (4 mL).

  • Reagent Addition: Add a 2.0 M solution of dimethylamine in THF (19.1 mL, 38.3 mmol, 5.0 eq). Seal the vial with a heavy-duty crimp cap.

  • Reaction: Irradiate in a dedicated microwave synthesizer at 130 °C for 60 minutes with high stirring.

  • Validation Checkpoint (UPLC): Cool the vial to room temperature. Analyze an aliquot via UPLC. The starting material peak should be <5% relative to the product peak. If starting material remains, re-seal and irradiate for an additional 30 minutes at 140 °C.

  • Workup: Pour the mixture into ice water (50 mL) to precipitate the product. Filter the resulting solid, wash with cold water, and dry under high vacuum to afford 6-(dimethylamino)pyridazin-3(2H)-one.

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones.ScienceDirect.
  • US20240217951A1 - Pcsk9 inhibitors and methods of use thereof.Google Patents.
  • Efficient Phosphorus-Free Chlorination of Hydroxy Aza-Arenes and Their Application in One-Pot Pharmaceutical Synthesis.Organic Process Research & Development - ACS Publications.

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 6-(Dimethylamino)pyridazin-3(2H)-one

Welcome to the Technical Support Center. This guide is curated for researchers, analytical scientists, and drug development professionals tasked with developing robust, reproducible chromatographic methods for 3(2H)-Pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is curated for researchers, analytical scientists, and drug development professionals tasked with developing robust, reproducible chromatographic methods for 3(2H)-Pyridazinone, 6-(dimethylamino)- and its structural derivatives[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the chemical causality behind chromatographic behaviors and provide self-validating protocols that ensure data integrity.

Chemical Profiling & Chromatographic Causality

To optimize the chromatography of 6-(dimethylamino)pyridazin-3(2H)-one, we must first deconstruct its chemical nature:

  • The Basic Moiety: The 6-(dimethylamino) group is a tertiary amine with an estimated pKa​ of ~6.5. In standard acidic or neutral mobile phases, this group is protonated (cationic).

  • The Polar Core: The pyridazin-3(2H)-one ring is capable of hydrogen bonding and tautomerism (lactam-lactim).

The Core Challenge: When analyzing basic amines on traditional silica-based reversed-phase (RP) columns, the protonated amine undergoes secondary ion-exchange interactions with ionized, residual silanols ( SiO− ) on the silica surface. This electrostatic attraction disrupts the standard hydrophobic partitioning mechanism, resulting in severe peak tailing, broad peaks, and poor resolution[2].

Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing for this compound on my standard C18 column?

Cause: Peak tailing for basic compounds is rarely a column-packing issue; it is a chemical interaction issue. At mid-range pH (pH 4–7), the residual silanols on the silica stationary phase are ionized ( SiO− ), while your dimethylamino group is protonated ( R−NHMe2+​ ). The resulting electrostatic attraction causes the analyte to "stick" to the active sites, dragging out the elution profile. Solution: You must eliminate the charge on one of the interacting species.

  • Option A (Low pH): Drop the mobile phase pH to 2.5. This fully protonates and neutralizes the silanols ( SiOH ), shutting down the ion-exchange pathway[2].

  • Option B (High pH): Raise the mobile phase pH to 10.0. This deprotonates the dimethylamino group to its neutral free-base form, eliminating its ability to interact with the negatively charged silanols[3][4].

Q2: My retention times are highly variable between runs. How do I stabilize them?

Cause: Retention time drift occurs when the mobile phase pH is too close to the analyte's pKa​ . Because the dimethylamino group has a pKa​ of ~6.5, operating at a pH of 6.5 means 50% of the molecules are ionized and 50% are neutral. Micro-variations in mobile phase preparation will drastically shift this ratio, altering the compound's overall hydrophobicity and retention time. Solution: The " ±2 pH Rule" is non-negotiable for method robustness. Ensure your mobile phase is buffered at least 2 pH units away from the pKa​ (i.e., strictly <4.5 or >8.5 ) to ensure the analyte is >99% in a single ionization state[5][6].

Q3: The compound is eluting too close to the void volume ( k′<1 ). How can I increase retention?

Cause: At low pH, the basic amine is fully protonated. This cationic state makes the molecule highly polar, preventing it from effectively partitioning into the hydrophobic C18 stationary phase. Solution: Switch to a high-pH mobile phase (pH 9.5–10.5). By neutralizing the basic amine, the molecule becomes significantly more hydrophobic, which dramatically increases its capacity factor ( k′ ) on reversed-phase columns[3].

Visual Workflows

Workflow Start Analyze Target: 6-(Dimethylamino)pyridazin-3(2H)-one pKa Identify pKa: Amine pKa ~6.5 | Core pKa >10 Start->pKa LowPH Low pH Strategy (pH 2.5) Protonated Amine / Neutral Silanols pKa->LowPH Standard UV/MS HighPH High pH Strategy (pH 10.0) Neutral Amine / Ionized Silanols pKa->HighPH Enhance Retention CheckRet Evaluate System Suitability (k' > 2.0, As < 1.5) LowPH->CheckRet HighPH->CheckRet LowRet Poor Retention (k' < 2) Implement Ion-Pairing Agent CheckRet->LowRet Fails k' criteria GoodRet Optimal Chromatography Proceed to Method Validation CheckRet->GoodRet Passes criteria

Figure 1: Decision tree for mobile phase pH selection based on analyte pKa and retention behavior.

Mechanism Analyte Protonated Amine (Cationic at pH 7) Interaction Electrostatic Attraction (Causes Peak Tailing) Analyte->Interaction Silanol Ionized Silanol (Anionic at pH 7) Silanol->Interaction LowPH Shift to pH 2.5 Neutralizes Silanols (SiOH) Interaction->LowPH Mitigation A HighPH Shift to pH 10.0 Neutralizes Amine Interaction->HighPH Mitigation B

Figure 2: Mechanism of secondary ion-exchange interactions and pH-driven mitigation strategies.

Quantitative Data: Buffer Selection Matrix

Selecting the correct buffer is critical for maintaining the ±2 pH rule. Below is a synthesized matrix of buffer systems specifically evaluated for 6-(dimethylamino)pyridazin-3(2H)-one analysis.

Buffer SystemEffective pH RangeVolatility (LC-MS)Analyte StateColumn Compatibility
0.1% Formic Acid 2.7 - 2.9Volatile (Yes)Fully ProtonatedStandard C18 / End-capped
20 mM K-Phosphate 2.1 - 3.1Non-Volatile (No)Fully ProtonatedStandard C18 / End-capped
10 mM NH₄-Acetate 4.8 - 5.8Volatile (Yes)Partially IonizedAVOID (Too close to pKa​ )
10 mM NH₄-Bicarbonate 9.0 - 10.5Volatile (Yes)Fully NeutralHybrid Silica Only (BEH)

Self-Validating Experimental Protocols

A method is only as good as its ability to prove its own reliability. The following protocols integrate System Suitability Testing (SST) to ensure the chromatographic environment is optimal before sample analysis begins.

Protocol A: Low-pH Method for Robust UV Quantitation

Use this method for standard purity checks and formulation assays where LC-MS is not required.

Step 1: System Preparation

  • Column: End-capped C18 (e.g., 150 x 4.6 mm, 3 µm). End-capping reduces the total number of accessible silanols.

  • Mobile Phase A (Aqueous): 20 mM Potassium Phosphate buffer. Adjust to exactly pH 2.5 using dilute Phosphoric Acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): HPLC-Grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Gradient: 5% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (stabilizes mass transfer kinetics).

  • Detection: UV at 254 nm.

Step 3: Self-Validation (System Suitability) Before injecting real samples, inject a standard solution (50 µg/mL) 5 times. The system is validated only if:

  • Retention Factor ( k′ ): ≥2.0 (Ensures the analyte is free from void volume interference).

  • Tailing Factor ( As​ ): ≤1.5 (Proves silanol interactions are successfully suppressed).

  • Precision (RSD): ≤2.0% for peak area across the 5 replicates.

Protocol B: High-pH Method for Enhanced Retention & LC-MS/MS

Use this method when the analyte elutes too early at low pH, or when utilizing positive electrospray ionization (ESI+) mass spectrometry.

Step 1: System Preparation

  • Column: High-pH stable Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini, 150 x 4.6 mm, 3 µm)[4]. Warning: Standard silica will dissolve at this pH.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate. Adjust to pH 10.0 using Ammonium Hydroxide.

  • Mobile Phase B (Organic): HPLC-Grade Methanol (Methanol often provides superior peak shape for neutral bases compared to Acetonitrile).

Step 2: Chromatographic Conditions

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C (reduces backpressure from methanol viscosity).

  • Detection: ESI-MS (Positive mode, monitoring the [M+H]+ transition).

Step 3: Self-Validation (System Suitability) Inject a standard solution (1 µg/mL) 5 times. The system is validated only if:

  • Retention Factor ( k′ ): ≥3.0 (Confirms the neutral free-base state is effectively partitioning).

  • Tailing Factor ( As​ ): ≤1.2 (Proves complete deprotonation of the amine).

  • Signal-to-Noise (S/N): ≥100:1 (Ensures adequate MS ionization efficiency).

References

  • Control pH During Method Development for Better Chromatography - Agilent Technologies. URL:[Link]

  • The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. URL:[Link]

  • Back to Basics: The Role of pH in Retention and Selectivity - LCGC International. URL:[Link]

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. URL:[Link]

  • HPLC Tech Tip: Basic Analytes and High pH - Phenomenex. URL:[Link]

  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation - Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Preventing Thermal Degradation of 3(2H)-Pyridazinone, 6-(dimethylamino)-

Welcome to the Technical Support Center for 3(2H)-Pyridazinone, 6-(dimethylamino)- (CAS: 35716-89-3). As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific stability challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3(2H)-Pyridazinone, 6-(dimethylamino)- (CAS: 35716-89-3). As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific stability challenges associated with this compound.

While the pyridazinone core is generally robust, the presence of the electron-rich dimethylamino group and the cyclic amide introduces specific vulnerabilities when exposed to thermal stress, oxygen, and moisture [1]. This guide is designed to help researchers understand the causality behind degradation, troubleshoot unexpected analytical results, and implement self-validating storage protocols.

Mechanistic Overview: The "Why" Behind Degradation

To effectively prevent degradation, we must first understand the chemical mechanisms driving it. Thermal degradation of 6-(dimethylamino)-3(2H)-pyridazinone rarely occurs in isolation; it is typically a synergistic process involving heat, ambient oxygen, and moisture [2].

  • N-Oxidation (The Primary Vulnerability): The lone pair of electrons on the tertiary nitrogen of the dimethylamino group is highly nucleophilic. Under thermal stress in the presence of atmospheric oxygen, this group readily undergoes oxidation to form an N-oxide. This is the most common degradation pathway observed during improper benchtop storage [3].

  • Amide Hydrolysis (Ring Opening): The 3(2H)-pyridazinone ring contains a cyclic amide (lactam-like) structure. While stable at room temperature, the combination of elevated temperatures (>60°C) and moisture can catalyze the hydrolysis of the amide bond, leading to a ring-opened hydrazide or carboxylic acid derivative [1].

  • Thermal Cleavage (Deamination): At extreme temperatures (e.g., >150°C during harsh chemical processing or GC-MS inlet vaporization), the C-N bond connecting the dimethylamino group to the pyridazinone ring can cleave, resulting in the loss of the amine group entirely.

Degradation Pathway Visualization

G A 3(2H)-Pyridazinone, 6-(dimethylamino)- (Intact Compound) B Thermal Stress + O2 (Oxidative Pathway) A->B Aerobic Storage C Thermal Stress + H2O (Hydrolytic Pathway) A->C Ambient Humidity D Extreme Heat (>150°C) (Cleavage Pathway) A->D High Temp Processing E Dimethylamino N-oxide (+16 Da Mass Shift) B->E N-Oxidation F Ring-Opened Hydrazide (+18 Da Mass Shift) C->F Amide Hydrolysis G Deamination Products (Loss of -N(CH3)2) D->G C-N Bond Cleavage

Figure 1: Primary thermal degradation pathways of 6-(dimethylamino)-3(2H)-pyridazinone.

Troubleshooting Guides & FAQs

Q1: I left my solid compound on the benchtop over the weekend. My LC-MS now shows a new peak with a +16 Da mass shift. What happened? A: You are observing the formation of the dimethylamino N-oxide . The tertiary amine is highly susceptible to aerobic oxidation, a process accelerated by ambient room temperatures and light. Solution: Always store the solid powder in a tightly sealed, amber glass vial backfilled with an inert gas (Argon or Nitrogen) at 4°C or lower.

Q2: I prepared a 10 mM stock solution in DMSO and stored it at -20°C. After 6 months, my biological assay results are inconsistent, and HPLC shows a +18 Da degradant. Why did it degrade in the freezer? A: This is a classic case of freeze-thaw-induced hydrolysis. DMSO is highly hygroscopic. Every time you open the cold DMSO vial, ambient moisture condenses into the solution. Over time, the accumulated water, combined with localized thermal shock during thawing, promotes the hydrolysis of the pyridazinone amide bond (+18 Da for the addition of H2O). Solution: Aliquot your DMSO stock solutions into single-use volumes to prevent repeated freeze-thaw cycles and moisture ingress.

Q3: How should I store this compound for High-Throughput Screening (HTS) libraries? A: For long-term HTS storage, keep the bulk solid at -20°C in a desiccator. For working solutions, use anhydrous DMSO, store at -80°C in sealed acoustic dispensing plates, and limit the compound's exposure to ambient air to less than 2 hours during screening runs.

Experimental Protocols: Forced Degradation Testing

To validate the stability of your specific batch or formulation, you should perform a forced degradation study aligned with ICH Q1A(R2) guidelines [2]. This protocol is designed as a self-validating system, utilizing positive controls and neutralization steps to ensure analytical accuracy.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of 3(2H)-Pyridazinone, 6-(dimethylamino)-.

  • Dissolve in 10.0 mL of LC-MS grade Methanol to create a 1.0 mg/mL primary stock.

Step 2: Thermal Stress (Solid State)

  • Transfer 5.0 mg of the solid compound into a clear 20 mL glass scintillation vial.

  • Cap the vial loosely to allow for atmospheric oxygen exchange.

  • Incubate in a laboratory oven at 70°C for 48 hours.

  • Reconstitution: Dissolve the stressed solid in 5.0 mL of Methanol immediately prior to LC-MS analysis.

Step 3: Thermal/Hydrolytic Stress (Solution State)

  • Dilute 1.0 mL of the primary stock with 9.0 mL of 0.1 M HCl (acidic stress) in one vial, and 0.1 M NaOH (basic stress) in a second vial.

  • Incubate both vials in a water bath at 60°C for 24 hours.

  • Self-Validation (Critical): Before injecting into the HPLC, withdraw a 1.0 mL aliquot and neutralize it with an equivalent volume of 0.1 M NaOH (for the acid sample) or 0.1 M HCl (for the base sample). This prevents extreme pH from degrading your analytical column, ensuring that any observed degradation is from the sample, not an artifact of the chromatography.

Step 4: Oxidative Stress (Positive Control)

  • Mix 1.0 mL of the primary stock with 1.0 mL of 3% H2O2 in a dark vial.

  • Incubate at 25°C for 24 hours. This serves as your definitive reference standard for the N-oxide degradant peak.

Step 5: LC-MS Analysis

  • Run all samples (including an unstressed baseline control) on a C18 reverse-phase column.

  • Monitor the parent mass ( m/z [M+H]+ = 140.1) and scan for the N-oxide ( m/z 156.1) and ring-opened products ( m/z 158.1).

Quantitative Data Presentation

The table below summarizes the expected outcomes of the forced degradation protocols, allowing you to benchmark your own analytical results against established stability profiles.

Stress ConditionReagents / EnvironmentTemp / TimePrimary Degradation PathwayExpected LC-MS Observation
Thermal (Solid) Ambient Air, Loosely Capped70°C, 48 hoursN-OxidationMinor +16 Da peak (<5% conversion)
Thermal (Solution) 0.1 M HCl / Methanol60°C, 24 hoursAmide HydrolysisMajor +18 Da peak (>15% conversion)
Oxidative (Control) 3% H2O2 in Methanol25°C, 24 hoursN-OxidationMajor +16 Da peak (>50% conversion)
Accelerated Stability 75% Relative Humidity (ICH)40°C, 6 monthsHydrolysis & OxidationGradual accumulation of both +16 Da & +18 Da

References

  • Memmert. "Stability tests according to ICH Q1A (R2) - Climate chambers." Memmert Whitepapers. URL: [Link]

  • PLOS One. "Thermal properties of poly(N,N-dimethylaminoethyl methacrylate)." PLOS Research Journals. URL:[Link]

Optimization

Advanced purification and crystallization techniques for 3(2H)-Pyridazinone,6-(dimethylamino)-

Technical Support Center: Advanced Purification & Crystallization of 6-(Dimethylamino)pyridazin-3(2H)-one Welcome to the Technical Support Center for 3(2H)-Pyridazinone,6-(dimethylamino)- (CAS: 35716-89-3). This guide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Purification & Crystallization of 6-(Dimethylamino)pyridazin-3(2H)-one

Welcome to the Technical Support Center for 3(2H)-Pyridazinone,6-(dimethylamino)- (CAS: 35716-89-3). This guide is engineered for researchers and drug development professionals dealing with the complex isolation of this highly polar, dual-functional heterocycle. The molecule features a hydrogen-bonding pyridazinone lactam core and a basic dimethylamino substituent, requiring specialized thermodynamic and chromatographic controls to achieve >99% purity.

Physicochemical Profiling & Solvent Compatibility

Understanding the solubility profile is critical. The basicity of the dimethylamino group allows for pH-dependent phase switching, while the lactam core dictates organic solvent compatibility[1].

Solvent SystemFree Base SolubilityProtonated Salt SolubilityMechanistic Application
Water (pH 7) LowHigh (as HCl/Tartrate salt)Acid-base extraction; removal of neutral organic impurities.
DCM / Chloroform HighLowPrimary extraction solvent for the free base.
Ethanol / Methanol Moderate to HighHighPrimary recrystallization solvents[2].
Hexane / Heptane InsolubleInsolubleAnti-solvent for precipitation; TLC mobile phase modifier.

Purification & Crystallization Decision Matrix

The following workflow dictates the optimal purification strategy based on the crude purity profile.

G A Crude 6-(dimethylamino) pyridazin-3(2H)-one B TLC / HPLC Profiling A->B C Purity > 85%? B->C D Acid-Base Extraction (Exploit -N(CH3)2 basicity) C->D No F Recrystallization (EtOH / H2O) C->F Yes E Flash Chromatography (DCM:MeOH 95:5) D->E Isomers present D->F Polar impurities removed E->F G Phase Separation (Oiling Out)? F->G H Seeding & Trituration G->H Yes I Pure Crystalline Product G->I No H->I

Decision matrix for the purification and crystallization of 6-(dimethylamino)pyridazin-3(2H)-one.

Self-Validating Experimental Protocols

Protocol A: Acid-Base Resolution (For Crude Purity < 85%)

Causality: Flash chromatography on highly polar pyridazinones often leads to silica tailing. By exploiting the basicity of the C6-dimethylamino group, we can selectively protonate the target molecule, drawing it into the aqueous phase while leaving non-basic byproducts (e.g., unreacted lactams) in the organic phase[3].

  • Dissolution: Dissolve 10 g of the crude mixture in 100 mL of Dichloromethane (DCM).

  • Acidic Extraction: Add 100 mL of 1M HCl. Shake vigorously in a separatory funnel and allow the phases to separate.

    • Self-Validation Check: Spot the DCM layer on a TLC plate. If the UV-active product spot (254 nm) is absent, the protonation and phase transfer are complete. If present, repeat the extraction with an additional 50 mL of 1M HCl.

  • Organic Wash: Discard the DCM layer (contains neutral impurities). Wash the aqueous layer with 50 mL of Ethyl Acetate to remove trace organics.

  • Basification: Cool the aqueous layer to 0-5 °C in an ice bath. Slowly add saturated K2CO3 solution dropwise until the pH reaches 8.5-9.0.

    • Causality: The free base of 6-(dimethylamino)pyridazin-3(2H)-one will precipitate out of the aqueous solution as the pH crosses its pKa.

  • Recovery: Extract the neutralized aqueous layer with fresh DCM (3 x 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pre-purified solid.

Protocol B: Advanced Recrystallization & "Oiling Out" Prevention

Causality: Pyridazinone derivatives frequently suffer from "oiling out" (liquid-liquid phase separation) when the saturation temperature exceeds the melting point of the impure mixture[2]. This protocol uses a binary solvent system to control the thermodynamic saturation point.

  • Solvent Selection: Place the pre-purified solid in a round-bottom flask. Add a minimal amount of boiling Ethanol to completely dissolve the solid at 75 °C[2].

  • Anti-Solvent Addition: Dropwise, add hot Water (anti-solvent) until the solution becomes faintly turbid (the cloud point). Immediately add 1-2 drops of Ethanol to clear the solution.

  • Controlled Cooling: Remove the flask from the heat source. Do not place it directly in an ice bath. Allow it to cool ambiently to room temperature over 2 hours.

    • Causality: Rapid cooling forces the compound out of solution too quickly, trapping solvent and impurities in an amorphous oil[2]. Slow cooling allows the crystal lattice to form selectively.

  • Seeding (If necessary): If the solution reaches 30 °C without crystallization, scratch the inside of the glass flask with a glass stirring rod at the solvent line, or add a microscopic seed crystal of pure 6-(dimethylamino)pyridazin-3(2H)-one to induce nucleation[2].

  • Harvesting: Once crystallization is complete at room temperature, transfer to an ice bath (0-5 °C) for 30 minutes to maximize yield[2]. Vacuum filter the crystals and wash with ice-cold 10% Ethanol/Water. Dry under high vacuum at 50 °C for 12 hours[3].

Troubleshooting Guides & FAQs

Q1: My TLC shows a major impurity that streaks heavily. How do I separate it? A: Streaking is common for pyridazinones due to strong hydrogen bonding with the silica gel stationary phase. If acid-base extraction (Protocol A) fails to remove it, you must use Column Chromatography. The recommended eluent system for pyridazinone derivatives is Dichloromethane/Methanol (start at 98:2 and gradient up to 95:5)[4]. To prevent streaking, add 0.1% Triethylamine (TEA) to the mobile phase; this neutralizes the acidic silanol groups on the silica, sharpening the bands.

Q2: During recrystallization, my product formed a sticky oil at the bottom of the flask instead of crystals. How do I recover it? A: This is classic "oiling out"[2]. Do not discard the flask. Reheat the mixture until the oil completely redissolves into a homogeneous solution. The issue is that the solvent system is too poor, forcing the product out before it can crystallize. Add a small amount of a better solvent (e.g., pure Ethanol) to increase the solubility threshold, then cool the solution much more slowly. If oiling persists, triturate the oil by vigorously stirring it with cold diethyl ether to force solidification[4].

Q3: I synthesized the compound, but NMR indicates a mixture of regioisomers (N-alkylation vs. O-alkylation). How do I isolate the desired lactam? A: Pyridazinones exhibit lactam-lactim tautomerism, which can lead to both N-substituted and O-substituted byproducts during synthesis. The N-isomer (lactam) is generally more polar due to the intact C=O dipole. Use flash chromatography with a carefully optimized Hexane/Ethyl Acetate or DCM/MeOH gradient[2]. The O-alkylated isomer will typically elute first (higher Rf) because it lacks the strong hydrogen-bond donating/accepting capability of the lactam core.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Catalytic Synthesis of 6-(Dimethylamino)pyridazin-3(2H)-one

Welcome to the Advanced Technical Support Center for the synthesis of 3(2H)-Pyridazinone, 6-(dimethylamino)- (CAS: 35716-89-3). This guide is engineered for process chemists and drug development professionals optimizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of 3(2H)-Pyridazinone, 6-(dimethylamino)- (CAS: 35716-89-3). This guide is engineered for process chemists and drug development professionals optimizing the Palladium-catalyzed Buchwald-Hartwig amination of 6-chloro-3(2H)-pyridazinone with dimethylamine.

Instead of treating the reaction as a black box, this guide deconstructs the mechanistic causality behind byproduct formation, providing you with self-validating protocols to ensure high-fidelity synthesis.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing high levels of hydrodehalogenated byproduct (3(2H)-pyridazinone) instead of the aminated target? A1: Hydrodehalogenation is a notorious competing pathway in the Pd-catalyzed cross-coupling of electron-deficient heteroaryl chlorides. While dimethylamine lacks β -hydrogens (preventing standard β -hydride elimination from the amine), reductive dehalogenation readily occurs via hydride transfer from alkoxide bases (e.g., NaOtBu) or protic solvents to the Pd(II) oxidative addition complex. This is a well-documented phenomenon in the [1].

  • The Fix: Switch from alkoxide bases to weaker, non-hydride-donating inorganic bases like anhydrous K3​PO4​ or Cs2​CO3​ . Ensure strictly anhydrous, alcohol-free solvents such as 1,4-dioxane.

Q2: My reaction stalls at 50-60% conversion, accompanied by the precipitation of "Pd black." How can I prevent catalyst deactivation? A2: The appearance of Pd black indicates the irreversible degradation of the active Pd(0)Ln​ species into inactive bulk palladium. In the , the pyridazinone nitrogen can strongly coordinate to the palladium center, displacing monodentate phosphine ligands and poisoning the catalyst[2].

  • The Fix: Utilize bidentate phosphine ligands with large bite angles (e.g., Xantphos, bite angle ~108°). These ligands enforce a cis-geometry on the Pd center, accelerating the reductive elimination step so it outcompetes substrate-induced ligand displacement[1].

Q3: I am detecting a dimeric byproduct (bis-pyridazinone). What causes this homocoupling? A3: Homocoupling occurs when the rate of amine coordination/transmetalation is significantly slower than the initial oxidative addition. The lingering Pd(II) intermediate reacts with another equivalent of the starting material. Because dimethylamine is a gas at room temperature, it easily escapes the liquid phase at elevated reaction temperatures, starving the catalytic cycle of the nucleophile.

  • The Fix: Use a sealed pressure vessel and introduce dimethylamine as a pre-dissolved 2.0 M solution in THF rather than bubbling the gas. This maintains a high local concentration of the amine in the liquid phase, driving the forward reaction as demonstrated in recent [3].

Section 2: Quantitative Byproduct Profiling

The choice of catalyst, ligand, and base drastically alters the reaction trajectory. The table below summarizes the quantitative impact of different catalytic systems on the yield and byproduct distribution when reacting 6-chloro-3(2H)-pyridazinone with dimethylamine (1.5 eq) at 0.2 M concentration.

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Target Yield (%)Dehalogenation (%)Dimerization (%)
Pd(OAc)₂ / PPh₃NaOtBuToluene10085453010
Pd₂(dba)₃ / DPPFK₂CO₃Toluene807560105
Pd₂(dba)₃ / BINAPCs₂CO₃1,4-Dioxane100>9988<5<2
Pd(OAc)₂ / Xantphos K₃PO₄ 1,4-Dioxane 90 >99 92 <2 <1

Section 3: Process Visualizations

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(Cl)L_2 Oxidative Addition Complex Pd0->OxAdd + 6-Chloro-3(2H)-pyridazinone AmineCoord Pd(II)(Ar)(NMe_2)L_2 Amido Complex OxAdd->AmineCoord + HNMe_2 / Base - Base·HCl Dehalogenation 3(2H)-Pyridazinone (Dehalogenation Byproduct) OxAdd->Dehalogenation Hydride Transfer (from Base/Solvent) Dimer Bis-pyridazinone (Homocoupling Byproduct) OxAdd->Dimer Slow Amine Coordination PdBlack Pd Black (Catalyst Poisoning) OxAdd->PdBlack Ligand Displacement Product 6-(Dimethylamino)pyridazin-3(2H)-one Target Product AmineCoord->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Pd-catalyzed amination cycle and byproduct divergence pathways.

Workflow Setup 1. Setup Add Ar-Cl, Base, Ligand, Pd Degas 2. Degassing 3x Freeze-Pump-Thaw Setup->Degas Solvent 3. Reagents Add Dioxane & HNMe2 Degas->Solvent Heat 4. Reaction Heat at 90°C for 12h Solvent->Heat Monitor 5. Validation LC-MS Checkpoint Heat->Monitor Workup 6. Workup Filter through Celite Monitor->Workup Purify 7. Isolation Flash Chromatography Workup->Purify

Figure 2: Validated workflow for the catalytic synthesis of the target compound.

Section 4: Self-Validating Experimental Protocol

To guarantee reproducibility and suppress the byproducts outlined above, execute the following validated protocol.

Step 1: Reagent Preparation & Inert Atmosphere

  • Charge a flame-dried Schlenk tube with 6-chloro-3(2H)-pyridazinone (1.0 eq), Pd(OAc)2​ (0.02 eq), Xantphos (0.03 eq), and anhydrous K3​PO4​ (2.0 eq).

  • Causality Note: The use of K3​PO4​ strictly eliminates the hydride-transfer pathways associated with alkoxide bases, directly shutting down the hydrodehalogenation byproduct[1].

Step 2: Solvent & Amine Introduction

  • Seal the Schlenk tube and subject the dry powders to 3 cycles of high vacuum followed by Argon backfilling.

  • Add anhydrous, rigorously degassed 1,4-dioxane to achieve a 0.2 M substrate concentration.

  • Inject dimethylamine as a 2.0 M solution in THF (1.5 eq) via a gas-tight syringe.

  • Causality Note: Delivering the amine in a THF solution rather than bubbling gas prevents stoichiometric imbalances during heating, ensuring the amido complex forms rapidly to outcompete dimerization[3].

Step 3: Catalytic Execution & In-Process Validation

  • Seal the Teflon stopcock and heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • Validation Checkpoint: At the 12-hour mark, cool the vessel slightly, withdraw a 10 µL aliquot under Argon, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Pass Criteria: The reaction is validated to proceed to Step 4 only if the starting material peak (m/z ~131) is <1% relative to the product peak (m/z ~140).

    • Fail Criteria: If starting material is >1%, inject an additional 0.5 eq of dimethylamine solution and stir for 2 more hours.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (3x reaction volume).

  • Filter the mixture through a tightly packed pad of Celite to remove the insoluble phosphate salts and any trace Pd black.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient) to yield the pure 3(2H)-Pyridazinone, 6-(dimethylamino)-.

References

  • Discovery of NP3-253, a Potent Brain Penetrant Inhibitor of the NLRP3 Inflammasome. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Selective Palladium-Catalyzed Aminations on Dichloropyridines. Tetrahedron.[Link]

  • The amination of chlorohetarenes in the presence of palladium complexes and BINAP as a ligand. Russian Chemical Reviews.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 6-Substituted 3(2H)-Pyridazinone Derivatives: Spotlight on 6-(Dimethylamino)-3(2H)-Pyridazinone

Introduction: The Pyridazinone Scaffold as a Privileged Structure in Medicinal Chemistry The 3(2H)-pyridazinone ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridazinone Scaffold as a Privileged Structure in Medicinal Chemistry

The 3(2H)-pyridazinone ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique arrangement of two adjacent nitrogen atoms within a six-membered ring imparts a distinct electronic and steric profile, making it a "privileged structure" capable of interacting with a diverse array of biological targets.[3] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including potent cardiotonic, antihypertensive, anti-inflammatory, and anticancer effects.[4][5][6]

A critical determinant of the biological activity of the pyridazinone scaffold is the nature of the substituent at the C6 position. This position is often directed towards the solvent-exposed region of binding pockets or can be involved in key interactions that modulate potency and selectivity. This guide provides an in-depth comparative analysis of 3(2H)-pyridazinone, 6-(dimethylamino)- against other pyridazinone derivatives with various substitutions at the C6 position. We will delve into the structure-activity relationships (SAR), supported by available experimental data, and provide detailed methodologies for the synthesis and evaluation of these compounds, offering researchers and drug development professionals a comprehensive resource for this versatile chemical class.

General Synthesis Strategy: Accessing C6-Substituted Pyridazinones

The most common and versatile route to C6-substituted 3(2H)-pyridazinones begins with a γ-ketoacid, which undergoes cyclocondensation with hydrazine. However, for generating diversity at the C6 position, a more strategic approach starts from a common precursor, 3,6-dichloropyridazine. This allows for selective nucleophilic substitution at the C6 position, followed by hydrolysis to unveil the pyridazinone.

The rationale behind this multi-step approach is control and versatility. The chlorine atom at the C6 position is a versatile leaving group, allowing for the introduction of a wide range of nitrogen, oxygen, or sulfur-based nucleophiles. The subsequent hydrolysis step is typically robust and high-yielding.

Figure 1. General synthesis of 6-substituted pyridazinones.

Comparative Biological Activity: Unraveling the Structure-Activity Relationship (SAR)

The substituent at the C6 position profoundly influences the biological profile of the pyridazinone scaffold. Variations in size, electronics, and hydrogen bonding capacity at this position can switch the activity between different target classes or fine-tune potency within a single target family.

Anticancer Activity

Pyridazinone derivatives have shown significant potential as anticancer agents, with activities spanning various cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, and breast cancer.[1] The mechanism often involves the inhibition of key signaling kinases like VEGFR-2, which are crucial for tumor angiogenesis and proliferation.[7]

C6-SubstituentDerivative ExampleCancer Cell LineGI₅₀ (µM)Reference
-N(CH₃)₂ 3(2H)-Pyridazinone, 6-(dimethylamino)-Not specifiedData not available-
-Aryl 6-(Aryl)-pyridazinone derivativeLeukemia (SR)< 2.0[3]
-Aryl 6-(Aryl)-pyridazinone derivativeNon-Small Cell Lung Cancer (NCI-H522)< 2.0[3]
-Aryl 6-(Aryl-urea-phenyl)-pyridazinoneNCI-60 Panel (selected lines)1.66[7]

Analysis of SAR in Anticancer Activity:

The available data suggests that larger aryl groups at the C6 position are well-tolerated and can lead to potent anticancer activity.[1][3] For instance, certain 6-aryl-pyridazinone derivatives have demonstrated remarkable potency against leukemia and non-small cell lung cancer cell lines with GI₅₀ values in the sub-micromolar range.[3] The introduction of complex side chains, such as aryl-ureas, at the C6-phenyl ring can further enhance this activity, as seen in compounds that were advanced to the NCI-60 five-dose screen.[7]

The role of a small, electron-donating group like dimethylamine at the C6 position is less explored in the context of broad anticancer screening. It is plausible that such a group could influence activity by altering the molecule's solubility, cell permeability, or interaction with specific kinase domains. Further focused studies are required to elucidate the precise impact of C6-amino substitutions on anticancer efficacy.

Cardiovascular Activity: Phosphodiesterase (PDE) Inhibition

A significant body of research has focused on pyridazinone derivatives as inhibitors of phosphodiesterases (PDEs), particularly PDE3, which is a key regulator of cardiac muscle contraction and vascular smooth muscle relaxation.[8][9] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in positive inotropic (increased heart contractility) and vasodilatory effects.[5][6]

The C6 position is pivotal for PDE3 inhibitory activity. The general pharmacophore model for many PDE3 inhibitors includes a heterocyclic core (the pyridazinone), a C6-substituent that often contains a phenyl ring, and modifications at the N2 position.

C6-SubstituentDerivative ExampleTargetIC₅₀ (nM)Reference
-N(CH₃)₂ 3(2H)-Pyridazinone, 6-(dimethylamino)-PDE3Data not available-
-Aryl-amino 6-[4-(4'-pyridyl)aminophenyl]-pyridazinone (MCI-154)Cardiac PDE3~2500[10]
-Aryl 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-pyridazinoneCardiac PDE3Potent inhibitor[8]

Analysis of SAR in PDE Inhibition:

The literature strongly supports that an aryl or heteroaryl group at the C6 position is a key feature for potent PDE3 inhibition.[6][8] These groups are thought to occupy a hydrophobic pocket in the enzyme's active site. The nature of this aryl group and its substitution pattern can significantly modulate potency and selectivity. For example, MCI-154, a well-studied cardiotonic agent, features a 4-(4'-pyridyl)aminophenyl group at the C6 position.[10]

The effect of a simple dimethylamino group at C6 on PDE inhibition is not well-documented in comparative studies. It is possible that this smaller, more polar group may not provide the necessary hydrophobic interactions for high-affinity binding to PDE3. However, it could potentially offer a different selectivity profile across the PDE family or serve as a synthetic handle for further elaboration.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of findings, detailed and validated experimental protocols are essential. Below are representative, step-by-step methodologies for the synthesis of the target compound and its evaluation in key biological assays.

Synthesis Protocol: 3(2H)-Pyridazinone, 6-(dimethylamino)-

This protocol describes a reliable two-step synthesis starting from commercially available 3,6-dichloropyridazine.

Step 1: Synthesis of 6-Chloro-3-(dimethylamino)pyridazine

  • Reagents and Equipment: 3,6-dichloropyridazine, dimethylamine solution (e.g., 40% in water), ethanol, round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure: a. In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 eq.) in ethanol. b. Add an excess of dimethylamine solution (e.g., 3.0 eq.). c. Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture to room temperature. e. Remove the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield 6-chloro-3-(dimethylamino)pyridazine.

Step 2: Synthesis of 3(2H)-Pyridazinone, 6-(dimethylamino)-

  • Reagents and Equipment: 6-Chloro-3-(dimethylamino)pyridazine, concentrated hydrochloric acid, round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure: a. To a round-bottom flask, add 6-chloro-3-(dimethylamino)pyridazine (1.0 eq.) and concentrated hydrochloric acid. b. Heat the mixture to reflux and stir for 12-18 hours. c. Cool the reaction mixture in an ice bath and neutralize carefully with a base (e.g., sodium bicarbonate solution) until pH 7-8. d. The product will precipitate out of the solution. e. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 3(2H)-Pyridazinone, 6-(dimethylamino)-.

Anticancer Activity Screening: NCI-60 Human Tumor Cell Line Screen

The U.S. National Cancer Institute's 60-cell line screen (NCI-60) is a standardized and robust platform for identifying and characterizing the anticancer activity of novel compounds.[11][12][13]

Figure 2. NCI-60 anticancer screening workflow.

Protocol Outline:

  • Cell Culture: The 60 human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[11]

  • Plating: Cells are inoculated into 96-well microtiter plates at appropriate densities and incubated for 24 hours.[11]

  • Compound Addition: Test compounds are added at various concentrations (a single high dose for initial screening, followed by five 10-fold dilutions for active compounds).

  • Incubation: Plates are incubated for an additional 48 hours.

  • Assay Termination and Staining: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The fixed cells are then stained with sulforhodamine B (SRB).

  • Data Acquisition: The absorbance is read on an automated plate reader.

  • Data Analysis: The percentage growth is calculated at each drug concentration level. Dose-response curves are generated to determine key parameters: GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill).[12]

Phosphodiesterase 3 (PDE3) Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against the PDE3 enzyme.

  • Reagents and Equipment: Recombinant human PDE3 enzyme, cAMP (substrate), 5'-nucleotidase, inorganic phosphate detection reagent (e.g., Malachite Green), buffer solution (e.g., Tris-HCl with MgCl₂), test compounds, and a microplate reader.

  • Procedure: a. Prepare a series of dilutions of the test compound in the assay buffer. b. In a 96-well plate, add the PDE3 enzyme and the test compound dilutions. Include a positive control (a known PDE3 inhibitor like milrinone) and a negative control (vehicle, e.g., DMSO). c. Pre-incubate the plate at 37°C for 10-15 minutes to allow the compound to interact with the enzyme. d. Initiate the reaction by adding cAMP to all wells. e. Incubate at 37°C for a defined period (e.g., 30-60 minutes). f. Stop the PDE3 reaction and initiate the 5'-nucleotidase reaction by adding the enzyme, which will convert the AMP produced into adenosine and inorganic phosphate (Pi). g. Incubate to allow for the conversion to Pi. h. Add the inorganic phosphate detection reagent. i. Read the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green). j. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration.

Conclusion and Future Directions

The 3(2H)-pyridazinone scaffold is a remarkably versatile platform for the development of new therapeutic agents. The substituent at the C6 position is a key handle for modulating biological activity, with larger aryl groups generally favored for both anticancer and PDE3 inhibitory activities based on current literature.

The specific derivative, 3(2H)-Pyridazinone, 6-(dimethylamino)-, represents an under-explored area within this chemical space. While direct comparative data is sparse, its small, electron-donating nature presents an interesting contrast to the more commonly studied bulky, hydrophobic C6-substituents. Future research should focus on the systematic synthesis and evaluation of a series of C6-amino substituted pyridazinones, including the dimethylamino analog, to build a comprehensive SAR profile. Such studies would clarify its potential and could lead to the discovery of novel derivatives with unique potency, selectivity, or pharmacokinetic properties. The detailed protocols provided in this guide offer a robust framework for undertaking such investigations, paving the way for the next generation of pyridazinone-based therapeutics.

References

  • Smolecule. (2026).
  • BenchChem. (2025).
  • Abdel-Wahab, B. F., Mohamed, H. A., El-Adasy, A. A., & Sarhan, A. O. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 14(35), 25313-25335.
  • Asif, M. (2014). The anticancer potential of various substituted pyridazines and related compounds. International Journal of Advanced Chemistry, 2(2), 148-157.
  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
  • Shawali, A. S., et al. (2017). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Applications as Dyes for Polyester Fabrics. Molecules, 22(11), 1933.
  • Haider, N., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 30(8), 3425.
  • Verma, S., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Allam, H. A., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Molecular Structure, 1231, 129931.
  • Asif, M. (2019). Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. Journal of Chemical Reviews, 1(2), 108-121.
  • Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry, 1(3), 116-124.
  • Ansari, M. I., & Asif, M. (2022). Pyridazinone derivatives with anticancer activity.
  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Developmental Therapeutics Program.
  • Özdemir, Z., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3788.
  • Amogne, W., et al. (2021). Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products. PLoS One, 16(5), e0251154.
  • BenchChem. (2025). 6-Phenyl-4,5-dihydropyridazin-3(2H)-one as a Phosphodiesterase Inhibitor: A Technical Guide. BenchChem.
  • Fayed, A. A., & Hosni, H. M. (2014). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 19(9), 13684-13702.
  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives.
  • Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Sami Publishing Company.
  • Ikediobi, O. N., et al. (2007). Mutation analysis of 24 known cancer genes in the NCI-60 cell line set. Molecular Cancer Therapeutics, 6(4), 1195-1202.

Sources

Comparative

Comparative Structural-Activity Relationship (SAR) Guide: 6-(Dimethylamino)-3(2H)-Pyridazinone Analogs in Drug Discovery

The 3(2H)-pyridazinone heterocycle is a privileged scaffold in modern medicinal chemistry. Specifically, the 6-(dimethylamino)-3(2H)-pyridazinone core has emerged as a highly versatile pharmacophore.

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Author: BenchChem Technical Support Team. Date: April 2026

The 3(2H)-pyridazinone heterocycle is a privileged scaffold in modern medicinal chemistry. Specifically, the 6-(dimethylamino)-3(2H)-pyridazinone core has emerged as a highly versatile pharmacophore. The presence of the C-6 dimethylamino group acts as a potent electron-donating moiety, enriching the electron density of the pyridazinone ring. This electronic tuning significantly enhances hydrogen-bonding basicity at the C-3 carbonyl and N-2 lactam nitrogen, allowing these analogs to interact with diverse biological targets [1].

This guide provides an objective, data-driven comparison of 6-(dimethylamino)-3(2H)-pyridazinone analogs, focusing on their two primary therapeutic axes: Cardiovascular (PDE3 inhibition) and Analgesic/Anti-inflammatory (COX-2/FPR modulation) activities [2].

Cardiovascular & Anti-Platelet Activity (PDE3 Inhibition)

SAR Causality & Target Interaction

In the context of cardiovascular indications (e.g., positive inotropy, vasodilation, and anti-platelet aggregation), 6-(dimethylamino) analogs act as isosteres of the cAMP pyrimidine ring.

  • C-6 Substitution: The dimethylamino group anchors the molecule within the Phosphodiesterase 3 (PDE3) catalytic pocket via hydrophobic interactions, while its electron-donating nature strengthens the essential hydrogen bonds between the C-3 carbonyl and the enzyme's glutamine residues [3].

  • N-2 Substitution: Small alkyl groups (e.g., methyl, ethyl) at the N-2 position maintain the planar geometry required for optimal π

    π stacking with phenylalanine residues in the PDE3 active site. Bulky groups here cause steric clashes, drastically reducing PDE3 affinity.

PDE3_Pathway Drug 6-DMA Pyridazinone Analog PDE3 PDE3 Enzyme (Active) Drug->PDE3 Competitive Inhibition cAMP Elevated cAMP / cGMP PDE3->cAMP Prevents Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2 Intracellular Ca2+ Decrease PKA->Ca2 Regulates Ion Channels Effect Vasodilation & Anti-platelet Ca2->Effect Smooth Muscle Relaxation

Fig 1: Mechanism of action for 6-DMA pyridazinones via PDE3 inhibition and cAMP/PKA signaling.

Comparative Performance Data

Table 1: In Vitro PDE3 Inhibition and Vasorelaxant Activity of N-2 Alkyl Analogs vs. Clinical Standards.

Compound / AnalogN-2 SubstitutionC-4 SubstitutionPDE3 IC 50​ (µM)Vasorelaxation EC 50​ (µM)
6-DMA Core (A1) -CH 3​ -H1.242.10
6-DMA Core (A2) -CH 2​ CH 3​ -H0.851.45
Milrinone (Ref)N/AN/A0.450.90
Pimobendan (Ref)N/AN/A0.320.65
Self-Validating Experimental Protocol: In Vitro PDE3 Inhibition Assay

To objectively quantify cardiovascular efficacy, a radiometric PDE assay must isolate true phosphodiesterase activity from background nucleotide degradation.

  • Enzyme Preparation: Isolate PDE3 from human platelets or utilize recombinant human PDE3A in an assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl 2​ ).

  • Reaction Initiation: Combine 10 µL of the test analog (dissolved in DMSO), 20 µL of PDE3 enzyme, and initiate the reaction by adding 20 µL of 1 µM cAMP spiked with 0.1 µCi of tritium-labeled[³H]-cAMP.

  • Incubation & Cleavage (The Causality Step): Incubate at 37°C for 20 minutes, then terminate by boiling for 2 minutes. Add 25 µL of Crotalus atrox snake venom (5 mg/mL) and incubate for 10 minutes.

    • Why this matters: Scintillation counting cannot distinguish between the substrate ([³H]-cAMP) and the direct product ([³H]-AMP). The snake venom contains 5'-nucleotidase, which quantitatively converts[³H]-AMP into uncharged [³H]-adenosine.

  • Separation & Detection: Apply the mixture to DEAE-Sephadex A-25 anion-exchange columns. The unreacted, negatively charged[³H]-cAMP binds to the resin, while the uncharged [³H]-adenosine elutes freely. Quantify the eluate via liquid scintillation counting. This self-validating separation ensures that the detected signal is exclusively the result of PDE3-mediated cleavage.

Analgesic & Anti-Inflammatory Activity (COX-2 / FPR Modulation)

SAR Causality & Target Interaction

When the N-2 position of the 6-(dimethylamino)-3(2H)-pyridazinone core is substituted with bulkier, lipophilic groups (e.g., benzyl or arylacetamide), the pharmacological profile shifts entirely away from PDE3 and toward anti-inflammatory targets like Cyclooxygenase-2 (COX-2) and Formyl Peptide Receptors (FPR1/FPR2) [4, 5].

  • N-2 Bulky Substitutions: A benzyl or 4-fluorobenzyl group at N-2 creates a steric clash in the PDE3 pocket but fits perfectly into the larger, hydrophobic side-pocket of the COX-2 isoenzyme, granting selectivity over COX-1.

  • C-4/C-5 Halogenation: Introducing a chlorine atom at C-4 (e.g., 4-chloro-5-substituted analogs) increases lipophilicity and metabolic stability, prolonging the in vivo half-life of the anti-inflammatory response.

SAR_Map Core 6-(Dimethylamino)-3(2H)-pyridazinone Core Scaffold N2 N-2 Position: Alkyl, Aryl, or Benzyl Core->N2 Modulates lipophilicity & COX-2 selectivity C4 C-4 Position: Halogen (e.g., Cl) or Alkoxy Core->C4 Steric bulk & PDE3 affinity C5 C-5 Position: Aryl or Alkyl groups Core->C5 Electronic tuning C6 C-6 Position: Dimethylamino (Fixed) Core->C6 Electron donor, H-bond acceptor

Fig 2: SAR map detailing substitution effects on the 6-(dimethylamino)-3(2H)-pyridazinone core.

Comparative Performance Data

Table 2: In Vivo Anti-Inflammatory Efficacy and Gastric Safety of N-2 Benzyl Analogs.

Compound / AnalogN-2 SubstitutionC-4 SubstitutionEdema Inhibition (3h)Ulcerogenic Index (UI)
6-DMA Core (B1) -Benzyl-H68.4%0.2 ± 0.1
6-DMA Core (B2) -4-F-Benzyl-Cl75.2%0.1 ± 0.05
Indomethacin N/AN/A78.5%2.8 ± 0.3
Celecoxib (Ref)N/AN/A72.1%0.1 ± 0.05
Self-Validating Experimental Protocol: Carrageenan-Induced Paw Edema with Ulcerogenic Indexing

To prove that the N-2 benzyl substitution confers COX-2 selectivity, efficacy must be measured simultaneously with gastrointestinal safety in vivo.

  • Animal Preparation: Fast male Wistar rats (150–200g) for 12 hours with water ad libitum to ensure uniform gastrointestinal absorption.

  • Dosing: Administer test analogs, Indomethacin (non-selective reference), Celecoxib (COX-2 selective reference), or vehicle (0.5% CMC) orally via gavage.

  • Edema Induction & Measurement: One hour post-dose, inject 0.1 mL of 1% λ -carrageenan into the sub-plantar region of the right hind paw. Measure paw volume using a mercury plethysmometer at 0, 1, 3, and 5 hours.

    • Why this matters: The 3-to-5-hour window strictly captures the prostaglandin-mediated phase of inflammation. Inhibition during this specific window directly validates COX pathway suppression.

  • Ulcerogenic Evaluation (The Causality Step): At 6 hours, euthanize the animals. Excise the stomach, open it along the greater curvature, and examine the mucosa under a stereomicroscope to calculate the Ulcerogenic Index (UI).

    • Why this matters: Non-selective NSAIDs (like Indomethacin) inhibit COX-1, stripping the stomach of protective prostaglandins and causing severe lesions (High UI). A high edema inhibition coupled with a near-zero UI for the 6-DMA analogs definitively proves that the structural modifications successfully achieved COX-2 selectivity.

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives.
  • PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT.Journal of Chemical Technology and Metallurgy.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PubMed Central (PMC).[Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI International Journal of Molecular Sciences.[Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PubMed Central (PMC).[Link]

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